Dyrk1A-IN-2
Description
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Properties
Molecular Formula |
C27H32N6O4 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
ethyl 6-(2-amino-4-pyridinyl)-4-[[4-(morpholine-4-carbonyl)cyclohexyl]amino]-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C27H32N6O4/c1-2-37-27(35)20-16-30-22-8-7-21(18-9-10-29-23(28)15-18)32-25(22)24(20)31-19-5-3-17(4-6-19)26(34)33-11-13-36-14-12-33/h7-10,15-17,19H,2-6,11-14H2,1H3,(H2,28,29)(H,30,31) |
InChI Key |
ICDOUZVPXZYHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)C(=O)N4CCOCC4)C5=CC(=NC=C5)N |
Origin of Product |
United States |
Foundational & Exploratory
Dyrk1A Inhibition: A Deep Dive into the Mechanism of Action on Tau Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a critical therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its central role in the hyperphosphorylation of the Tau protein. Overexpression and increased activity of Dyrk1A are linked to the formation of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the mechanism of action by which Dyrk1A inhibitors modulate Tau phosphorylation. While specific data for a compound designated "Dyrk1A-IN-2" is not available in the public domain, this document synthesizes the extensive research on a range of potent and selective Dyrk1A inhibitors to elucidate the core mechanisms, present key quantitative data, detail experimental protocols, and visualize the associated signaling pathways.
The Role of Dyrk1A in Tau Pathology
Dyrk1A is a serine/threonine kinase that plays a pivotal role in neuronal development and function. In the context of neurodegeneration, Dyrk1A directly phosphorylates Tau protein at numerous serine and threonine residues.[1][2][3][4] This action is not only a primary mechanism for Tau hyperphosphorylation but also primes Tau for subsequent phosphorylation by other kinases, such as Glycogen Synthase Kinase 3β (GSK3β), creating a cascade of pathological modifications.[1][5] This hyperphosphorylated Tau detaches from microtubules, leading to microtubule instability and the aggregation of Tau into paired helical filaments, the primary component of NFTs.[1]
Mechanism of Action of Dyrk1A Inhibitors on Tau Phosphorylation
Dyrk1A inhibitors are typically ATP-competitive small molecules that bind to the active site of the Dyrk1A enzyme, preventing it from transferring a phosphate group to its substrates, including Tau. By inhibiting the catalytic activity of Dyrk1A, these compounds directly reduce the phosphorylation of Tau at multiple sites. This reduction in phosphorylation helps to maintain Tau's normal function in microtubule stabilization and prevents its pathological aggregation.
The primary mechanisms through which Dyrk1A inhibitors impact Tau phosphorylation are:
-
Direct Inhibition of Tau Phosphorylation: Dyrk1A inhibitors block the direct phosphorylation of Tau at several key residues.
-
Prevention of Priming for a Subsequent Phosphorylation: By inhibiting Dyrk1A, these compounds prevent the initial "priming" phosphorylation of Tau, which is necessary for the subsequent action of other pro-neurodegenerative kinases like GSK3β.[1][5]
-
Reduction of Insoluble Tau: Studies have shown that Dyrk1A inhibition leads to a significant decrease in the levels of insoluble, hyperphosphorylated Tau.[4]
Quantitative Data for Representative Dyrk1A Inhibitors
The following tables summarize key quantitative data for several well-characterized Dyrk1A inhibitors, demonstrating their potency and selectivity. This data is crucial for assessing their therapeutic potential.
Table 1: In Vitro Potency of Dyrk1A Inhibitors
| Inhibitor | IC50 (nM) for Dyrk1A | Cell-based EC50 (nM) for Tau Phosphorylation Inhibition (Site) | Reference |
| EHT 5372 | 0.22 | 1700 (pS396 in HEK293 cells) | [6][7] |
| SM07883 | 1.6 | 16 (pThr212 in HEK293T cells), 200 (pSer396 in SH-SY5Y cells) | [3] |
| ZDWX-25 | 227.97 | Not specified | [5] |
| DYR533 | 4 (Kd) | Not specified | [5] |
| NSC361563 | Not specified | Dose-dependent reduction at multiple sites in HEK293 cells | [8] |
Table 2: Kinase Selectivity Profile of Representative Dyrk1A Inhibitors
| Inhibitor | Selectivity Notes | Reference |
| EHT 5372 | High degree of selectivity over 339 other kinases. | [7] |
| SM07883 | Also shows potent inhibition towards DYRK1B, CLK4, and GSK3β. | [5] |
| Compound 34 | Highly selective against most other kinases, with some activity against DYRK1B, CLK1, CLK2, and CLK4. | [9] |
| 8b | Selective for DYRK1A over GSK3β and CDK2. | [10] |
Signaling Pathways
The signaling pathway leading from Dyrk1A activation to Tau hyperphosphorylation is a key area of study. The following diagram illustrates this pathway and the points of intervention for Dyrk1A inhibitors.
Caption: Dyrk1A signaling pathway leading to Tau hyperphosphorylation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of Dyrk1A inhibitor efficacy. Below are generalized protocols for key in vitro and cell-based assays.
In Vitro Dyrk1A Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on Dyrk1A kinase activity.
Materials:
-
Recombinant human Dyrk1A enzyme
-
Tau protein (full-length or a peptide substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Kinase buffer (e.g., 20 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 20 mM sodium orthovanadate)[11]
-
Dyrk1A inhibitor (test compound)
-
96-well plates
-
Scintillation counter or luminometer
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant Dyrk1A, and the Tau substrate.
-
Add the Dyrk1A inhibitor at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 2.5 hours).[11]
-
Stop the reaction (e.g., by adding a stop solution or boiling).
-
Quantify the amount of phosphorylated Tau. For radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods like ADP-Glo™, measure the luminescence according to the manufacturer's protocol.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
References
- 1. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 3. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Role of DYRK1A Inhibition in Neurodevelopmental Disorder Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a high-priority therapeutic target for neurodevelopmental disorders, most notably Down syndrome, due to its critical role in brain development and function. Overexpression of DYRK1A, a consequence of the trisomy of chromosome 21 in Down syndrome, is linked to cognitive deficits and neurogenesis impairments.[1][2] This technical guide provides an in-depth analysis of the role of DYRK1A inhibitors in preclinical models of neurodevelopmental disorders. While the specific inhibitor Dyrk1A-IN-2 has been identified as a potent compound with an EC50 of 37 nM for promoting human β-cell replication, its application and detailed characterization in neurodevelopmental disorder models are not extensively documented in the available literature.[3] Therefore, this guide will draw upon data from other well-characterized, selective DYRK1A inhibitors to illustrate the therapeutic potential and underlying mechanisms of targeting this kinase. We will present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
DYRK1A: A Critical Regulator in Neurodevelopment
DYRK1A is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes essential for proper neurodevelopment, including cell cycle regulation, neuronal differentiation, and synaptic plasticity.[4][5] Its gene is located on chromosome 21, and individuals with Down syndrome have three copies, leading to approximately 1.5-fold overexpression of the DYRK1A protein in the brain.[1] This dosage imbalance is a significant contributor to the intellectual disabilities associated with the condition.[2]
Mutations leading to loss-of-function of DYRK1A are also associated with a syndromic form of autism and intellectual disability, characterized by microcephaly and developmental delay, underscoring the kinase's dose-sensitive role in brain development.[6][7][8] The Drosophila homolog of DYRK1A, minibrain (mnb), when mutated, results in a reduction of brain size, further highlighting its evolutionary conserved function in neurogenesis.[1]
Quantitative Data for DYRK1A Inhibitors
The following tables summarize key quantitative data for several DYRK1A inhibitors that have been evaluated in various experimental models. This data provides a comparative overview of their potency and characteristics.
Table 1: In Vitro Potency of Selected DYRK1A Inhibitors
| Compound | Type | Target | IC50 / EC50 | Assay System | Reference |
| This compound | Small Molecule | DYRK1A | EC50: 37 nM | Human β-cell replication | [3] |
| L41 (Leucettine) | Small Molecule | DYRK1A | IC50: ~15 nM | Kinase assay | [9] |
| PST-001 | Small Molecule | DYRK1A | IC50: 40 nM | Kinase assay | [10] |
| F-DANDY (5a) | Small Molecule | DYRK1A | IC50: ~10 nM | Kinase assay | [11] |
| EGCG | Natural Product | DYRK1A | IC50: 0.33 µM | Kinase assay | [12] |
| Harmine | Natural Product | DYRK1A | IC50: ~30 nM | Kinase assay | [13] |
Table 2: In Vivo Efficacy of Selected DYRK1A Inhibitors in Neurodevelopmental Disorder Models
| Compound | Animal Model | Dosing Regimen | Key Cognitive/Behavioral Outcome | Reference |
| L41 (Leucettine) | Tg(Dyrk1a), Ts65Dn, Dp1Yey mice | Not specified | Correction of novel object recognition deficits | [9] |
| F-DANDY (5a) | Ts65Dn mice | 20 mg/kg, i.p. | Improved performance in Morris water maze | [11] |
| EGCG | Ts65Dn mice | Not specified | Reduction in neurodevelopmental abnormalities | [2] |
Key Signaling Pathways Involving DYRK1A
DYRK1A exerts its influence on neurodevelopment through the phosphorylation of a diverse array of substrates, thereby modulating critical signaling pathways. A key pathway involves the regulation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT). DYRK1A phosphorylates NFAT, promoting its nuclear export and inhibiting its transcriptional activity.[14][15] In the context of Down syndrome, DYRK1A overexpression leads to reduced NFAT signaling, which is crucial for normal development.[14]
Another critical role of DYRK1A is its "priming" kinase activity for Glycogen Synthase Kinase 3β (GSK-3β). DYRK1A phosphorylation of substrates like Tau protein creates a recognition site for subsequent phosphorylation by GSK-3β, a process implicated in the formation of neurofibrillary tangles in Alzheimer's disease, a pathology also observed in individuals with Down syndrome.[1]
Furthermore, DYRK1A is involved in the regulation of cell cycle progression by phosphorylating proteins like cyclin D1.[16] Overexpression of DYRK1A can lead to a lengthened G1 phase and premature cell cycle exit, promoting differentiation at the expense of proliferation of neural progenitors, which may contribute to the reduced brain size seen in some neurodevelopmental disorders.[12]
Caption: Key signaling pathways modulated by DYRK1A in neurodevelopment.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for key experiments cited in the literature on DYRK1A inhibitors in neurodevelopmental disorder models.
1. In Vitro DYRK1A Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DYRK1A.
-
Materials: Recombinant human DYRK1A enzyme, synthetic peptide substrate (e.g., DYRKtide), ATP, kinase assay buffer, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the DYRK1A enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Western Blot Analysis for DYRK1A and Phosphorylated Substrates
-
Objective: To quantify the levels of total DYRK1A and its phosphorylated substrates in cell or tissue lysates.
-
Materials: Primary antibodies against DYRK1A and phospho-specific substrates (e.g., p-Tau, p-STAT3), secondary antibodies conjugated to HRP, protein lysis buffer, SDS-PAGE gels, PVDF membranes, and a chemiluminescence detection system.
-
Procedure:
-
Homogenize brain tissue or lyse cultured cells in protein lysis buffer containing protease and phosphatase inhibitors.[17]
-
Determine the total protein concentration of the lysates using a BCA or Lowry assay.[17]
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Morris Water Maze for Spatial Learning and Memory in Mice
-
Objective: To assess spatial learning and memory in mouse models of neurodevelopmental disorders following treatment with a DYRK1A inhibitor.[11]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: For 5-7 consecutive days, mice are given four trials per day to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between treated and untreated trisomic mice and wild-type controls.[11]
-
Caption: A typical experimental workflow for evaluating a DYRK1A inhibitor.
Conclusion and Future Directions
The inhibition of DYRK1A represents a promising therapeutic strategy for mitigating the cognitive deficits associated with neurodevelopmental disorders where this kinase is overexpressed, such as Down syndrome.[2] The available preclinical data from various selective inhibitors demonstrate the potential to rescue learning and memory deficits in mouse models.[9][11] While this compound is a potent inhibitor of DYRK1A, its efficacy and mechanism of action in the context of neurodevelopmental disorders remain to be elucidated.
Future research should focus on a number of key areas. Firstly, the comprehensive in vitro and in vivo characterization of newer, highly selective inhibitors like this compound in neuronal models is essential. This includes determining their blood-brain barrier permeability and pharmacokinetic profiles. Secondly, long-term studies are needed to assess the safety and efficacy of chronic DYRK1A inhibition, particularly concerning its role in other physiological processes. Finally, the use of advanced techniques such as phosphoproteomics will be invaluable in identifying novel substrates of DYRK1A in the brain, further unraveling its complex role in neurodevelopment and providing new avenues for therapeutic intervention.[19] The continued development and rigorous testing of DYRK1A inhibitors hold significant promise for improving the quality of life for individuals with Down syndrome and other related neurodevelopmental disorders.
References
- 1. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome [mdpi.com]
- 2. Frontiers | Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disruptive de novo mutations of DYRK1A lead to a syndromic form of autism and ID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neurodevelopmental disorder risk gene DYRK1A is required for ciliogenesis and control of brain size in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. DYRK1A inhibition and cognitive rescue in a Down syndrome mouse model are induced by new fluoro-DANDY derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overexpression of Dyrk1A Is Implicated in Several Cognitive, Electrophysiological and Neuromorphological Alterations Found in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sex-specific developmental alterations in DYRK1A expression in the brain of a Down syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dyrk1a mutations cause undergrowth of cortical pyramidal neurons via dysregulated growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of Dyrk1A Inhibition on Pancreatic Beta-Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The expansion of functional pancreatic beta-cell mass is a pivotal goal in the development of regenerative therapies for diabetes. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a key negative regulator of beta-cell proliferation, making it a promising therapeutic target. This technical guide provides an in-depth overview of the effects of Dyrk1A inhibition, with a focus on the hypothetical inhibitor Dyrk1A-IN-2, on beta-cell proliferation. It details the underlying signaling pathways, experimental protocols for investigation, and quantitative data from studies on various Dyrk1A inhibitors.
The Role of Dyrk1A in Beta-Cell Quiescence
Under normal physiological conditions, adult human beta-cells exhibit a remarkably low rate of proliferation. Dyrk1A plays a crucial role in maintaining this quiescent state. It acts as a molecular brake on cell cycle progression through multiple mechanisms. Overexpression of Dyrk1A has been shown to suppress beta-cell proliferation, while its inhibition promotes re-entry into the cell cycle.[1][2][3][4]
Signaling Pathways Modulated by Dyrk1A Inhibition
The pro-proliferative effects of Dyrk1A inhibitors are primarily mediated through the modulation of key signaling pathways that govern cell cycle entry. The most well-documented pathway involves the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.
-
Calcineurin-NFAT Pathway: In resting beta-cells, Dyrk1A phosphorylates NFAT transcription factors, promoting their export from the nucleus and thereby preventing the transcription of pro-proliferative genes. Inhibition of Dyrk1A allows for the dephosphorylation of NFAT by the phosphatase calcineurin. Dephosphorylated NFAT then translocates to the nucleus, where it activates the transcription of genes crucial for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).[5][6]
-
DREAM Complex: More recent evidence points to the involvement of the DREAM (Dimerization partner, Retinoblastoma-like, E2F4, and MuvB) complex, a master regulator of cellular quiescence.[7] Dyrk1A activity is required to maintain the repressive state of the DREAM complex. Inhibition of Dyrk1A leads to the disassembly of the DREAM complex, releasing E2F transcription factors to activate the expression of cell cycle genes.[7]
Below is a diagram illustrating the signaling cascade initiated by Dyrk1A inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dyrk1A induces pancreatic β cell mass expansion and improves glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dyrk1A induces pancreatic β cell mass expansion and improves glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. JCI - Disrupting the DREAM complex enables proliferation of adult human pancreatic β cells [jci.org]
Dyrk1A-IN-2: A Chemical Probe for Down Syndrome Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Down syndrome (DS), the most common genetic cause of intellectual disability, arises from the trisomy of chromosome 21. This leads to the overexpression of several genes, among which the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical driver of many DS-related phenotypes.[1][2] DYRK1A is a highly conserved serine/threonine kinase that plays a pivotal role in neurodevelopment, including neuronal proliferation and differentiation.[3][4] Its overexpression in DS is linked to cognitive deficits, early-onset Alzheimer's disease pathology, and other developmental abnormalities.[1][5] Consequently, the selective inhibition of DYRK1A has become a promising therapeutic strategy for mitigating the neurological and cognitive aspects of Down syndrome.
This technical guide focuses on Dyrk1A-IN-2, a chemical probe designed for the investigation of DYRK1A's role in Down syndrome. Chemical probes are potent, selective, and well-characterized small molecules that enable the interrogation of a protein's function in cellular and in vivo models. This document provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a summary of the key signaling pathways it modulates.
This compound: A Profile
This compound (also referred to as Compound 63) is a potent inhibitor of DYRK1A. While extensive public data on this specific compound is limited, it is characterized by its ability to promote human β-cell replication, a process also regulated by DYRK1A, with low cytotoxicity. To provide a comprehensive technical resource, this guide presents data for this compound alongside representative data from other well-characterized DYRK1A chemical probes used in Down syndrome research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant DYRK1A inhibitors.
Table 1: In Vitro Potency of this compound and Other DYRK1A Chemical Probes
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference Compound(s) |
| This compound (Compound 63) | DYRK1A | Cellular β-cell replication | 37 (EC50) | - |
| Harmine | DYRK1A | Biochemical | ~300 | - |
| Leucettine L41 | DYRK1A | Biochemical | - | More potent than NCGC-00189310 |
| EHT 1610 | DYRK1A | - | - | Potent inhibitor |
| PST-001 | DYRK1A | Biochemical | 40 (IC50) | - |
| CX-4945 | DYRK1A | Biochemical | 6.8 (IC50) | 20-fold more potent than harmine |
Table 2: Kinase Selectivity Profile of Representative DYRK1A Inhibitors
| Compound | DYRK1A (IC50 nM) | GSK3β (IC50 nM) | CDK2 (IC50 nM) | CLK1 (Inhibition % @ 10nM) | Other Notable Off-Targets |
| Compound 8b (analogue) | Potent | Inactive | Inactive | - | Highly selective |
| Compound 34 | Low nM | >10,000 | >10,000 | 24% | DYRK1B (low nM), CLK2 (10%), CLK4 (23%) |
| L41 | Potent | Potent | - | Potent | CLKs |
| EHT 5372 | Potent | - | - | - | Other CMGC kinases |
Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of a Representative DYRK1A Inhibitor (Compound 34)
| Parameter | Value |
| Oral Bioavailability | Good |
| Brain Penetrance | Yes |
| In Vivo Model | Glioblastoma xenograft |
| Efficacy | Demonstrated anti-tumor activity |
| Pharmacodynamic Marker | Inhibition of S520 phosphorylation |
Signaling Pathways Modulated by this compound
Inhibition of DYRK1A by chemical probes like this compound can modulate several downstream signaling pathways implicated in the pathophysiology of Down syndrome.
DYRK1A and the NFAT Signaling Pathway
DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[6] In the canonical pathway, calcineurin dephosphorylates NFAT, allowing its translocation to the nucleus to activate gene expression. DYRK1A phosphorylates nuclear NFAT, promoting its export back to the cytoplasm, thus terminating the signal.[7] In Down syndrome, overexpression of DYRK1A leads to excessive inhibition of NFAT signaling, which is crucial for proper neurodevelopment.
DYRK1A and Tau Hyperphosphorylation
DYRK1A is implicated in the Alzheimer's disease-like pathology observed in individuals with Down syndrome through its role in Tau hyperphosphorylation.[5][8] DYRK1A can directly phosphorylate Tau at several residues and also "prime" it for subsequent phosphorylation by other kinases like GSK3β.[4] This hyperphosphorylation leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and utilize this compound as a chemical probe.
DYRK1A Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to DYRK1A.[9]
Materials:
-
DYRK1A enzyme (human, recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (1X)
-
Test compound (this compound) dissolved in DMSO
-
384-well plate
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Kinase/Antibody Mixture Preparation: Dilute the DYRK1A enzyme and Eu-anti-Tag antibody in 1X Kinase Buffer A to 3X the final desired concentration.
-
Tracer Solution Preparation: Dilute the Kinase Tracer in 1X Kinase Buffer A to 3X the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (EdU Incorporation)
This protocol measures the effect of this compound on the proliferation of a relevant cell line (e.g., human pancreatic islet cells or a neuronal progenitor cell line).[10]
Materials:
-
Human Islets or other relevant cell line
-
Culture medium (e.g., CMRL supplemented with 10% FBS)
-
This compound dissolved in DMSO
-
EdU (5-ethynyl-2´-deoxyuridine) labeling reagent
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT® reaction cocktail
-
Nuclear counterstain (e.g., Hoechst 33342)
-
96-well imaging plate
Procedure:
-
Cell Seeding: Seed dissociated cells into a 96-well imaging plate at a desired density and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and co-incubate with the compound for the desired period (e.g., 48-72 hours).
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
-
EdU Detection:
-
Wash the cells twice with PBS.
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash the cells twice with PBS.
-
Stain the nuclei with Hoechst 33342 for 15 minutes.
-
Wash the cells with PBS.
-
Image the plate using a high-content imaging system.
-
-
Data Analysis: Quantify the number of EdU-positive nuclei and the total number of nuclei. Calculate the percentage of proliferating cells for each treatment condition.
In Vivo Studies in a Down Syndrome Mouse Model (e.g., Ts65Dn)
This section provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of Down syndrome. Specific protocols will need to be adapted based on the experimental goals.
Animal Model: Ts65Dn mice are a commonly used model for Down syndrome as they carry a partial trisomy of mouse chromosome 16, which is syntenic to human chromosome 21.
Compound Administration:
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Dosing Regimen: The dose and frequency will need to be determined based on pharmacokinetic studies of this compound.
-
Control Group: Administer vehicle (e.g., saline with a solubilizing agent) to a control group of Ts65Dn mice and wild-type littermates.
Behavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory deficits.
-
Fear Conditioning: To evaluate contextual and cued fear memory.
Post-mortem Analysis:
-
Brain Tissue Collection: At the end of the study, mice are euthanized, and brain tissue is collected.
-
Western Blotting: To measure the levels of total and phosphorylated DYRK1A, Tau, and other relevant proteins in brain homogenates.
-
Immunohistochemistry: To examine neuronal morphology and the localization of key proteins in different brain regions.
Experimental Workflow for Chemical Probe Evaluation
The development and validation of a chemical probe like this compound follows a structured workflow to ensure its suitability for target validation studies.
Conclusion
This compound and other selective DYRK1A inhibitors represent powerful tools for dissecting the complex role of this kinase in the pathophysiology of Down syndrome. By providing a framework of quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways, this technical guide aims to facilitate further research into the therapeutic potential of DYRK1A inhibition. The continued development and rigorous characterization of chemical probes like this compound are essential for advancing our understanding of Down syndrome and for the development of novel therapeutic interventions.
References
- 1. A chemical with proven clinical safety rescues Down-syndrome-related phenotypes in through DYRK1A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of Dyrk1A Is Implicated in Several Cognitive, Electrophysiological and Neuromorphological Alterations Found in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DYRK1A Inhibition on Alzheimer's Disease Pathology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Role of DYRK1A in Alzheimer's Disease Pathology
DYRK1A is a serine/threonine kinase whose gene is located on chromosome 21, within the Down syndrome critical region.[3][5] Its overexpression is implicated in the early onset of AD in individuals with Down syndrome.[3] In the context of sporadic AD, increased DYRK1A activity has been observed in postmortem brains, suggesting its involvement in the disease progression.[1][3][6]
DYRK1A contributes to AD pathology through a dual mechanism:
-
Amyloid-beta (Aβ) Production: DYRK1A phosphorylates the amyloid precursor protein (APP) at the Thr668 residue.[4] This phosphorylation enhances the amyloidogenic processing of APP by β-secretase (BACE1) and γ-secretase, leading to increased production and aggregation of Aβ peptides, the primary component of senile plaques.[4][5][7]
-
Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau protein at multiple serine and threonine residues. This action "primes" tau for subsequent phosphorylation by other kinases like GSK-3β, leading to its hyperphosphorylation, detachment from microtubules, and aggregation into neurofibrillary tangles (NFTs).[4][8]
Signaling Pathways
The following diagram illustrates the central role of DYRK1A in the signaling cascade leading to Alzheimer's disease pathology.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo efficacy of various DYRK1A inhibitors in models of Alzheimer's disease.
Table 1: In Vitro Inhibitory Activity of Selected DYRK1A Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Harmine | DYRK1A | 30 | [9] |
| INDY | DYRK1A | 27.7 | [10] |
| CX-4945 (Silmitasertib) | DYRK1A | 5 | [11] |
| Compound 3 (Macrocyclic) | DYRK1A | 0.8 | [11] |
| Compound 5 | DYRK1A | 1510 | [12] |
Table 2: In Vivo Effects of DYRK1A Inhibitors in Alzheimer's Disease Mouse Models
| Inhibitor | Mouse Model | Treatment Duration | Effect on Aβ Pathology | Effect on Tau Pathology | Cognitive Improvement | Reference |
| Dyrk1-inh | 3xTg-AD | 8 weeks | Reduced insoluble Aβ levels | Reduced insoluble pTau (S396) | Reversed cognitive deficits | [2] |
| FINDY | - | - | - | Suppressed Tau phosphorylation | - | [10] |
| L9 | - | - | Regulated Aβ expression | Reduced Tau phosphorylation | Neuroprotective activity | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of DYRK1A inhibitors on Alzheimer's disease pathology.
Animal Models and Treatment
-
Mouse Model: The 3xTg-AD mouse model is commonly used, as it develops both Aβ plaques and tau pathology.[2]
-
Treatment Administration: Dyrk1A inhibitors can be administered via oral gavage or intraperitoneal injection daily for a specified duration (e.g., 8 weeks).[2] A vehicle control group (e.g., DMSO or saline) should be included.
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is a widely used test to assess hippocampal-dependent spatial learning and memory.[7][13][14]
-
Apparatus: A circular pool (90-100 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface. Visual cues are placed around the room.[14]
-
Procedure:
-
Visible Platform Training (1 day): The mouse is trained to find a visible platform to ensure it can learn the basic task.
-
Hidden Platform Training (4-5 days): The platform is hidden, and the mouse must use spatial cues to locate it. Four trials per day are typical, with the mouse starting from different quadrants each time.[13]
-
Probe Trial (1 day): The platform is removed, and the mouse is allowed to swim for 60-90 seconds. The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.[14]
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Brain Tissue Preparation
-
Mice are anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS).[1]
-
Brains are harvested and one hemisphere is fixed in 4% paraformaldehyde for immunohistochemistry, while the other is snap-frozen for biochemical analysis.[1]
Immunohistochemistry (IHC) for Aβ Plaques and Tau Tangles
-
Sectioning: Fixed brain tissue is sectioned at 30-40 µm using a vibratome or cryostat.[1]
-
Antigen Retrieval: For Aβ staining, sections are often pre-treated with formic acid (e.g., 95% for 5 minutes) to unmask the epitope.[1][15]
-
Blocking: Sections are incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting:
-
Secondary Antibody and Detection: Sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) and visualized with a chromogen like 3,3'-diaminobenzidine (DAB).[1]
-
Quantification: Images are captured using a microscope, and the plaque or tangle load is quantified using image analysis software like ImageJ.[1]
Thioflavin-S Staining for Fibrillar Amyloid
Thioflavin-S is a fluorescent dye that binds to the β-sheet structure of fibrillar amyloid deposits.[1][19][20]
-
Brain sections are mounted on slides and air-dried.
-
Slides are incubated in a 0.05-1% Thioflavin-S solution for 8-10 minutes.[1][21]
-
Excess stain is removed by washing with ethanol (e.g., 50% and 70%).[1][21]
-
Slides are coverslipped with a fluorescent mounting medium.
-
Staining is visualized using a fluorescence microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels
ELISA is used to quantify the levels of soluble and insoluble Aβ40 and Aβ42.[6][8][22]
-
Brain Homogenization: Frozen brain tissue is homogenized in a buffer containing protease inhibitors.
-
Fractionation: The homogenate is centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Extraction of Insoluble Aβ: The pellet is resuspended in a strong denaturant like guanidine-HCl to solubilize aggregated Aβ.[23]
-
ELISA Procedure: Commercially available ELISA kits for Aβ40 and Aβ42 are used according to the manufacturer's instructions. This typically involves a sandwich ELISA format with capture and detection antibodies specific for the different Aβ species.[23]
Western Blotting for Protein Levels and Phosphorylation
Western blotting is used to assess the levels of total and phosphorylated APP and tau.[24][25][26]
-
Protein Extraction: Proteins are extracted from brain homogenates using a lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total APP, phospho-APP (Thr668), total tau, and various phospho-tau epitopes.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for preclinical evaluation of a DYRK1A inhibitor.
Conclusion
Inhibition of DYRK1A presents a promising, multi-faceted therapeutic strategy for Alzheimer's disease by targeting both amyloid and tau pathologies. The preclinical data for various DYRK1A inhibitors consistently demonstrate their potential to reduce the pathological hallmarks of AD and improve cognitive function in animal models. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel DYRK1A inhibitors as disease-modifying therapies for Alzheimer's disease. Further research is warranted to identify and characterize highly selective and brain-penetrant DYRK1A inhibitors for clinical translation.
References
- 1. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 6. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of potent small molecule inhibitors of DYRK1A by structure-based virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]
- 14. mmpc.org [mmpc.org]
- 15. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.4. Immunohistochemistry and western blot [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. Immunohistochemistry for Aβ, tau, microglia and astroglia [bio-protocol.org]
- 19. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Morphological Characterization of Thioflavin-S-Positive Amyloid Plaques in Transgenic Alzheimer Mice and Effect of Passive Aβ Immunotherapy on Their Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amyloid beta quantification using ELISA [bio-protocol.org]
- 24. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Western blot in homogenised mouse brain samples [protocols.io]
Understanding the Dual-Specificity Kinase Activity of DYRK1A with a Focus on its Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development.[1][2][3] A member of the CMGC group of kinases, DYRK1A exhibits a unique dual-specificity activity: it autophosphorylates a critical tyrosine residue in its activation loop, which is essential for its catalytic function, and subsequently phosphorylates its substrates exclusively on serine and threonine residues.[4][5] Dysregulation of DYRK1A activity has been implicated in several pathologies, most notably Down syndrome, Alzheimer's disease, and various cancers, making it a compelling therapeutic target.[6][7][8]
This technical guide provides a comprehensive overview of the dual-specificity kinase activity of DYRK1A and explores its modulation by small molecule inhibitors. While specific data for a compound designated "Dyrk1A-IN-2" is not publicly available, this guide will utilize data from other well-characterized DYRK1A inhibitors to provide a thorough understanding of the principles and methodologies involved in its study. We will delve into the quantitative analysis of inhibitor potency and selectivity, detail key experimental protocols, and visualize the complex signaling networks and experimental workflows.
The Dual-Specificity Nature of DYRK1A
The defining characteristic of DYRK1A is its two-step activation mechanism, which underscores its dual-specificity.
-
Tyrosine Autophosphorylation (Intramolecular): During or shortly after its translation, DYRK1A undergoes a rapid, intramolecular autophosphorylation on a conserved tyrosine residue (Tyr321) within its activation loop. This autophosphorylation event is a prerequisite for its kinase activity towards external substrates.[9]
-
Serine/Threonine Phosphorylation (Intermolecular): Once activated, DYRK1A acts as a conventional serine/threonine kinase, phosphorylating a diverse range of downstream protein substrates. This substrate phosphorylation is critical for the execution of its various biological functions.
This dual-specificity allows for a unique regulatory mechanism where the initial tyrosine autophosphorylation serves as a molecular switch, turning on its serine/threonine kinase activity.
DYRK1A Signaling Pathways
DYRK1A is a central node in numerous signaling pathways, influencing a wide array of cellular functions. Its substrates are involved in processes ranging from cell cycle control and apoptosis to neuronal development and synaptic plasticity.
Below are diagrams illustrating some of the key signaling pathways regulated by DYRK1A.
Caption: Key signaling pathways regulated by DYRK1A in the nucleus and cytoplasm.
Inhibition of DYRK1A Activity
The development of small molecule inhibitors targeting DYRK1A is a major focus of research due to its therapeutic potential. Most DYRK1A inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[2]
Quantitative Analysis of DYRK1A Inhibitors
The potency and selectivity of DYRK1A inhibitors are critical parameters for their development as research tools or therapeutic agents. These are typically quantified using various biochemical and cellular assays.
Table 1: In Vitro Potency of Selected DYRK1A Inhibitors
| Inhibitor | IC50 (nM) for DYRK1A | Assay Type | Reference |
| Harmine | 107 | ELISA | [10] |
| EGCG | 215 | ELISA | [10] |
| PST-001 | 40 | Not Specified | [11] |
| FRTX-02 | 2.9 | Radiometric | [12] |
| Compound 3 | 3246 | In vitro kinase assay | [13] |
| Compound 4 | 3240 | In vitro kinase assay | [13] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile of Representative DYRK1A Inhibitors
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | GSK3β IC50 (nM) | CDK2 IC50 (nM) | Reference |
| 6b | 81 | >10,000 | >10,000 | >10,000 | [14] |
| PST-001 | 40 | >1000 | >1000 | >1000 | [11] |
| FRTX-02 | 2.9 | 1.9 | >1000 | >1000 | [12] |
Selectivity is crucial to minimize off-target effects. A higher IC50 value against other kinases indicates greater selectivity for DYRK1A.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the activity of DYRK1A and the efficacy of its inhibitors.
In Vitro Kinase Activity Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified DYRK1A.
1. Radiometric Filter Binding Assay (HotSpot™)
This is a traditional and highly sensitive method to measure kinase activity.
-
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a specific peptide or protein substrate by DYRK1A.
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant DYRK1A, a specific substrate (e.g., RRRFRPASPLRGPPK peptide), and the test inhibitor at various concentrations in a kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).[1]
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 40 minutes).[1]
-
Termination: Stop the reaction by adding 3% phosphoric acid.[1]
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. ELISA-Based Kinase Assay
This non-radioactive method offers a safer and more high-throughput alternative.
-
Principle: This assay utilizes a phosphorylation site-specific antibody to detect the phosphorylated substrate in an ELISA format.
-
Methodology:
-
Plate Coating: Coat a 96-well plate with a DYRK1A substrate (e.g., a recombinant protein fragment).
-
Kinase Reaction: Add purified DYRK1A, ATP, and the test inhibitor to the wells and incubate to allow for substrate phosphorylation. A typical reaction buffer is 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, and 100 µM ATP.[10] The reaction is typically run for 30 minutes at 30°C.[10]
-
Washing: Wash the wells to remove the kinase, ATP, and inhibitor.
-
Primary Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: Add a chromogenic or chemiluminescent substrate for the enzyme and measure the signal using a plate reader.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
-
3. LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based binding assay.
-
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the DYRK1A active site by a test inhibitor. The binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal. Inhibitor binding disrupts this interaction, leading to a decrease in FRET.[15]
-
Methodology:
-
Reagent Preparation: Prepare solutions of DYRK1A kinase, a europium-labeled anti-tag antibody, an Alexa Fluor 647-labeled tracer, and the test inhibitor.[15]
-
Assay Assembly: In a microplate, combine the test inhibitor, the kinase/antibody mixture, and the tracer.[15]
-
Incubation: Incubate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[15]
-
Detection: Measure the FRET signal on a suitable plate reader.
-
Data Analysis: Calculate the IC50 value based on the decrease in the FRET signal with increasing inhibitor concentration.
-
Cell-Based Assays
These assays assess the ability of an inhibitor to engage and inhibit DYRK1A within a cellular context.
1. NFAT-Luciferase Reporter Assay
-
Principle: DYRK1A phosphorylates and inactivates the transcription factor NFAT, preventing its nuclear translocation and subsequent activation of target genes.[6] Inhibition of DYRK1A leads to increased NFAT activity. This assay uses a reporter cell line expressing a luciferase gene under the control of an NFAT-responsive promoter.
-
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 cells stably expressing the NFAT-luciferase reporter) in a multi-well plate.
-
Inhibitor Treatment: Treat the cells with various concentrations of the DYRK1A inhibitor.
-
Cell Stimulation: Stimulate the cells with an agent that activates the NFAT pathway (e.g., ionomycin and PMA) to induce NFAT dephosphorylation and nuclear import.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates inhibition of DYRK1A. Determine the EC50 (half-maximal effective concentration) from the dose-response curve.
-
2. NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Principle: This assay measures the binding of an inhibitor to DYRK1A inside living cells using Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged DYRK1A serves as the BRET donor, and a fluorescent tracer acts as the BRET acceptor.
-
Methodology:
-
Cell Transfection: Transiently express a NanoLuc-DYRK1A fusion protein in a suitable cell line (e.g., HEK293).
-
Cell Seeding and Treatment: Seed the transfected cells in a multi-well plate and treat them with a cell-permeable fluorescent tracer and varying concentrations of the test inhibitor.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal.
-
Data Analysis: The inhibitor competes with the tracer for binding to DYRK1A, resulting in a decrease in the BRET signal. Calculate the IC50 value from the dose-response curve.
-
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships between different components is crucial for planning and executing research on DYRK1A inhibitors.
Caption: A typical experimental workflow for the characterization of a novel DYRK1A inhibitor.
Conclusion
DYRK1A stands out as a kinase with a unique dual-specificity activation mechanism and a broad impact on cellular signaling. Its involvement in significant human diseases has made it a prime target for therapeutic intervention. While the specific inhibitor "this compound" remains to be characterized in the public domain, the principles and detailed methodologies outlined in this guide provide a robust framework for the investigation of any novel DYRK1A inhibitor. By employing a combination of in vitro and cell-based assays, researchers can thoroughly assess the potency, selectivity, and cellular efficacy of new compounds, paving the way for the development of novel therapeutic strategies targeting DYRK1A-driven pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent research and development of DYRK1A inhibitors [ccspublishing.org.cn]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent small molecule inhibitors of DYRK1A by structure-based virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRTX-02, a selective and potent inhibitor of DYRK1A, modulates inflammatory pathways in mouse models of psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
Dyrk1A-IN-2: A Deep Dive into Cell Cycle Regulation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical regulator of fundamental cellular processes, including cell proliferation, differentiation, and survival. Its dysregulation is implicated in various pathologies, ranging from neurodevelopmental disorders to cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of Dyrk1A inhibition, with a focus on a representative potent inhibitor, on cell cycle regulation and the induction of apoptosis. Through a comprehensive review of preclinical data, detailed experimental methodologies, and visualization of key signaling pathways, this document serves as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting DYRK1A.
Core Mechanism of Action: Dyrk1A's Role in Cellular Homeostasis
DYRK1A is a serine/threonine kinase that plays a pivotal, albeit context-dependent, role in cell fate decisions. It is known to influence the cell cycle machinery and apoptotic pathways through the phosphorylation of a multitude of downstream substrates.[1][2] The kinase's activity can either promote or suppress tumor growth, highlighting the importance of understanding its function within specific cellular contexts.[2]
Impact of Dyrk1A Inhibition on Cell Cycle Regulation
Inhibition of DYRK1A has been shown to significantly impact cell cycle progression, primarily by inducing a G0/G1 phase arrest. This effect is mediated through the modulation of key cell cycle regulatory proteins.
Key Molecular Targets in Cell Cycle Control
-
Cyclin D1 and D3: DYRK1A phosphorylates Cyclin D1 at Threonine 286 and Cyclin D3 at Threonine 283, marking them for proteasomal degradation.[3][4] Inhibition of DYRK1A leads to the accumulation of Cyclin D1 and D3, which are critical for G1 phase progression.[3][5]
-
p27Kip1: DYRK1A can phosphorylate and stabilize the cyclin-dependent kinase inhibitor p27Kip1.[2] However, in some contexts, DYRK1A inhibition has paradoxically led to an increase in p27 levels, contributing to a G1 arrest.[6]
-
Rb/E2f Signaling: By modulating the levels and activity of D-type cyclins, DYRK1A inhibition ultimately affects the phosphorylation status of the retinoblastoma protein (Rb) and the activity of the E2F transcription factors, which are crucial for the G1/S transition.[7]
Quantitative Effects of Dyrk1A Inhibition on Cell Cycle Distribution
The following table summarizes the observed effects of potent DYRK1A inhibitors on the distribution of cells across different phases of the cell cycle in various cancer cell lines.
| Cell Line | Inhibitor | Concentration | Effect on Cell Cycle Distribution | Reference |
| U87MG Glioblastoma | VER-239353 | 94-132 nM | Exit from G0 but subsequent arrest in G1 | [6] |
| KMT2A-R ALL | EHT1610 | 5 µM | Increased sub-G1 population, indicating apoptosis | [8] |
| BJ-5ta Fibroblasts | Harmine | Not Specified | Increased percentage of cells in S-phase upon Dyrk1A knockdown | [5] |
| Pre-B and Pre-T cells | Palbociclib (CDK4/6 inhibitor to rescue Dyrk1a loss) | 150 mg/kg | Rescued cell cycle exit | [3] |
Induction of Apoptosis via Dyrk1A Inhibition
The role of DYRK1A in apoptosis is multifaceted. While it can promote cell survival in some contexts, its inhibition has been demonstrated to induce programmed cell death in various cancer models.
Key Signaling Pathways in Apoptosis
-
Caspase-9: DYRK1A can phosphorylate pro-caspase-9 at Threonine 125, which is thought to be a mechanism to prevent apoptosis.[1][9] Inhibition of DYRK1A may therefore relieve this suppression and promote the intrinsic apoptotic pathway.
-
ASK1-JNK Pathway: Under cellular stress, DYRK1A can phosphorylate and activate Apoptosis Signal-regulating Kinase 1 (ASK1), leading to the activation of the JNK signaling pathway, which can have pro-apoptotic effects.[1][10]
-
Bcl-x: Dyrk1A has been shown to promote the expression of the pro-apoptotic protein Bcl-xS.[11]
Quantitative Analysis of Apoptosis Induction
The table below presents quantitative data on the pro-apoptotic effects of Dyrk1A inhibitors in different experimental systems.
| Cell Line/Model | Inhibitor/Method | Concentration/Condition | Apoptotic Effect | Reference |
| KMT2A-R ALL | EHT1610 | 5 µM | Significant increase in Annexin V positive cells | [8] |
| U87 Cells | Dyrk1A Overexpression + H2O2 | - | Increased apoptosis | [11] |
| HEK-293T Cells | Dyrk1A Overexpression | - | Increased TUNEL positive cells | [11] |
| Dopaminergic Neurons | Dyrk1a knockdown | - | Reduced apoptosis | [12] |
Inhibitory Potency of Dyrk1A Inhibitors
A range of small molecule inhibitors targeting DYRK1A have been developed and characterized. The following table provides a summary of the half-maximal inhibitory concentrations (IC50) for several notable DYRK1A inhibitors.
| Inhibitor | DYRK1A IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Reference |
| FINDY | Does not inhibit mature kinase | - | [13] |
| RD0392 | 60.2 | DYRK1B (53.3), DYRK2 (45.6) | [13] |
| INDY | 139 | DYRK1B (69.2), DYRK2 (27.7) | [13] |
| ML167 | >10,000 | CLK4 (136) | [14] |
| ML106 | 62 | CLK1 (59), CLK4 (39) | [14] |
| ML315 | 282 | CLK1 (68), CLK4 (68) | [14] |
| Compound 62 | 28 | - | [15] |
Experimental Protocols
This section outlines general methodologies for key experiments used to assess the effects of Dyrk1A inhibitors on cell cycle and apoptosis.
Cell Viability Assay (e.g., CCK8)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Dyrk1A inhibitor or vehicle control for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Culture and treat cells with the Dyrk1A inhibitor as required.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the DNA dye at the appropriate wavelength and collecting the emission signal.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16] Incubate with primary antibodies against target proteins (e.g., DYRK1A, Cyclin D1, p27, cleaved Caspase-3, GAPDH) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control.
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cell Treatment: Treat cells with the Dyrk1A inhibitor or vehicle control for the desired duration.
-
Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-AAD to the cell suspension and incubate in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry, detecting the fluorescence from both Annexin V-FITC and 7-AAD.
-
Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Dyrk1A and a typical experimental workflow for evaluating a Dyrk1A inhibitor.
Caption: Dyrk1A's role in G1/S phase transition.
Caption: Dyrk1A's influence on apoptotic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A controls the transition from proliferation to quiescence during lymphoid development by destabilizing Cyclin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DYRK1A/B kinases to modulate p21‐cyclin D1‐p27 signalling and induce anti‐tumour activity in a model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyrk1a regulates the cardiomyocyte cell cycle via D-cyclin-dependent Rb/E2f-signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protein kinase DYRK1A regulates caspase-9-mediated apoptosis during retina development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dyrk1a Phosphorylation of α-Synuclein Mediating Apoptosis of Dopaminergic Neurons in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
The Role of Dyrk1A-IN-2 in Modulating Gene Expression and Transcription: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a pivotal role in cellular processes ranging from cell cycle regulation and neuronal development to the modulation of gene expression. Its dysregulation is implicated in a variety of pathological conditions, making it a compelling target for therapeutic intervention. Dyrk1A-IN-2 is a potent inhibitor of DYRK1A, and understanding its impact on gene expression and transcription is crucial for its development and application in research and medicine. This technical guide provides a comprehensive overview of the mechanisms by which this compound and other DYRK1A inhibitors modulate gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
Introduction to DYRK1A and the Rationale for Inhibition
DYRK1A is a dual-specificity kinase, meaning it can phosphorylate both serine/threonine and tyrosine residues. It undergoes autophosphorylation on a tyrosine residue in its activation loop, which is essential for its catalytic activity towards other substrates on serine and threonine residues. The gene encoding DYRK1A is located on chromosome 21, and its overexpression in Down syndrome is linked to many of the associated pathologies.
DYRK1A's role in gene expression is multifaceted. It can directly phosphorylate components of the transcriptional machinery and also regulate the activity of various transcription factors, thereby influencing the expression of a wide array of genes.[1][2][3] Given its broad impact, the development of specific inhibitors, such as this compound, provides a powerful tool to dissect its functions and to explore its therapeutic potential.
This compound and Other Potent DYRK1A Inhibitors
This compound is a potent inhibitor of DYRK1A with a reported EC50 of 37 nM. While detailed studies on the global gene expression changes induced specifically by this compound are emerging, its mechanism of action is understood through the broader lens of DYRK1A inhibition. This guide will leverage data from this compound where available and supplement it with findings from other well-characterized DYRK1A inhibitors to provide a comprehensive picture.
| Inhibitor | Target(s) | IC50/EC50 (nM) | Key Application/Finding | Reference |
| This compound | DYRK1A | EC50: 37 | Promotes human β-cell replication | |
| Harmine | DYRK1A, MAO-A | IC50: 80 (DYRK1A) | Widely used research tool, antidiabetic and anticancer properties | [1] |
| EHT 5372 | DYRK1A, DYRK1B, CLKs, GSK-3α/β | IC50: 0.22 (DYRK1A) | Reduces Tau phosphorylation and Aβ production in Alzheimer's models | |
| INDY | Dyrk1A, Dyrk1B | IC50: 240 (Dyrk1A) | Rescues repressed NFAT signaling | |
| Leucettine L41 | DYRK1A, CLK | IC50: 40 (in U251 cells) | Decreases memory impairments in an Alzheimer's model | [1] |
Core Mechanisms of DYRK1A in Gene Expression and Transcription
DYRK1A modulates gene expression through several key mechanisms, which are consequently affected by inhibitors like this compound.
Regulation of Transcription Factors
A primary mechanism by which DYRK1A influences transcription is through the phosphorylation of transcription factors. This can alter their stability, subcellular localization, and transcriptional activity.
The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are key regulators of gene expression in response to calcium signaling. In a resting cell, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon calcium influx, the phosphatase calcineurin dephosphorylates NFAT, leading to its nuclear translocation and the activation of target genes.
DYRK1A acts as a negative regulator of NFAT signaling by phosphorylating NFAT proteins in the nucleus, which promotes their export back to the cytoplasm, thereby terminating the transcriptional response.[1][4] Inhibition of DYRK1A by compounds like this compound is therefore expected to enhance and prolong NFAT-dependent gene expression.[4][5]
DYRK1A has been shown to phosphorylate a number of other transcription factors, thereby modulating their activity. These include:
-
REST (RE1-Silencing Transcription factor): DYRK1A can phosphorylate REST, leading to its degradation. This forms a negative feedback loop, as REST can activate DYRK1A transcription.[1]
-
STAT3 (Signal Transducer and Activator of Transcription 3): DYRK1A can phosphorylate STAT3, influencing its activity and contributing to astrogliogenesis.[6]
-
CREB (cAMP-Responsive Element Binding protein): DYRK1A can stimulate CREB transcriptional activity during the differentiation of hippocampal progenitor cells.[7]
Direct Interaction with the Transcriptional Machinery
DYRK1A can also directly influence the process of transcription through its interaction with core components of the transcriptional machinery.
Studies have shown that DYRK1A can be recruited to the promoters of actively transcribed genes.[8] At these sites, it can phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 and Serine 5.[1] This phosphorylation is crucial for the transition from transcription initiation to elongation. Inhibition of DYRK1A would therefore be expected to reduce the efficiency of transcription of its target genes.
Experimental Protocols for Studying this compound's Effects
To investigate the role of this compound in modulating gene expression, a variety of experimental approaches can be employed.
DYRK1A Kinase Activity Assay
To confirm the inhibitory activity of this compound, a kinase assay is essential. This can be performed using radiometric or non-radiometric methods.
Protocol: Radiometric Kinase Assay (33P-ATP)
-
Reaction Setup: Prepare a reaction mixture containing recombinant DYRK1A enzyme, a specific peptide substrate (e.g., DYRKtide), and a buffer containing MgCl2 and ATP.
-
Initiation: Start the reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash to remove unincorporated 33P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Inhibition Assay: Perform the assay in the presence of varying concentrations of this compound to determine the IC50 value.
Cellular Assays for NFAT Activity
To assess the functional consequence of DYRK1A inhibition on NFAT signaling, a luciferase reporter assay is commonly used.
Protocol: NFAT-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NFAT-responsive elements in its promoter and a plasmid expressing DYRK1A.
-
Stimulation and Inhibition: Stimulate the cells with a calcium ionophore (e.g., ionomycin) to activate the calcineurin-NFAT pathway. Treat the cells with different concentrations of this compound.
-
Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.
-
Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer. An increase in luciferase activity in the presence of this compound indicates a rescue of NFAT-dependent transcription.[4]
Genome-wide Analysis of Gene Expression and DYRK1A Binding
To obtain a global view of the transcriptional changes induced by this compound, RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) are powerful techniques.
Workflow: Integrated RNA-seq and ChIP-seq Analysis
Protocol: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for DYRK1A.
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA for subsequent analysis by qPCR or sequencing (ChIP-seq).
Conclusion and Future Directions
This compound represents a potent tool for the chemical-biological exploration of DYRK1A's function and a potential starting point for therapeutic development. Its primary mechanism of modulating gene expression lies in its ability to inhibit the phosphorylation of key transcription factors, most notably NFAT, and its potential to interfere with the phosphorylation of the RNA Polymerase II CTD.
Future research should focus on elucidating the complete transcriptomic and epigenomic landscape altered by this compound in various cellular contexts. This will not only provide a deeper understanding of DYRK1A's role in health and disease but also aid in the identification of potential biomarkers for monitoring the efficacy of DYRK1A-targeted therapies. Furthermore, a comprehensive analysis of the off-target effects of this compound will be crucial for its validation as a selective chemical probe and its potential translation into a clinical candidate. The continued development and characterization of potent and selective DYRK1A inhibitors like this compound will undoubtedly accelerate our understanding of the complex regulatory networks governed by this important kinase.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]
- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DYRK1A Controls HIV-1 Replication at a Transcriptional Level in an NFAT Dependent Manner | PLOS One [journals.plos.org]
- 6. embopress.org [embopress.org]
- 7. DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin-wide profiling of DYRK1A reveals a role as a gene-specific RNA polymerase II CTD kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of Dyrk1A-IN-2 in Cellular Models of Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies involving the selective DYRK1A inhibitor, Dyrk1A-IN-2, in the context of cellular models of neurodegeneration. Given the emerging role of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) in the pathology of Alzheimer's disease, Down syndrome, and other neurodegenerative disorders, potent and selective inhibitors like this compound are of significant interest to the research community. This document outlines the rationale for targeting DYRK1A, summarizes the known quantitative data for this compound and other relevant inhibitors, provides detailed experimental protocols for key cellular assays, and visualizes critical signaling pathways and experimental workflows.
Introduction to DYRK1A in Neurodegeneration
DYRK1A is a highly conserved protein kinase that plays a crucial role in neuronal development, including cell cycle regulation and neuronal differentiation.[1][2][3] Its gene is located on chromosome 21, leading to its overexpression in individuals with Down syndrome (Trisomy 21).[4][5] This overexpression is strongly implicated in the cognitive deficits and the early onset of Alzheimer's disease (AD) pathology, such as amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, commonly observed in this population.[4][5]
In the broader context of neurodegeneration, DYRK1A has been shown to directly phosphorylate tau protein at several sites, which can prime it for further phosphorylation by other kinases like GSK-3β, leading to the formation of NFTs.[6] Furthermore, DYRK1A can phosphorylate the amyloid precursor protein (APP), influencing its processing and the production of amyloid-β peptides.[4][7] Increased levels of DYRK1A have also been observed in the brains of patients with sporadic Alzheimer's disease, Parkinson's disease, and other tauopathies, making it a compelling therapeutic target.[1][8] The inhibition of DYRK1A is therefore a promising strategy to mitigate the pathological cascades in these devastating neurological conditions.
Data Presentation: Quantitative Analysis of DYRK1A Inhibitors
While specific data for this compound in neurodegenerative models is still emerging, its high potency makes it a valuable research tool. The following tables summarize the available quantitative data for this compound and provide a comparative landscape of other notable DYRK1A inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Alias | Target | Assay Type | Potency (EC50) | Reference |
| This compound | Compound 63 | DYRK1A | Cell-based | 37 nM | MedChemExpress Product Data Sheet[9], Allegretti PA, et al. Bioorg Med Chem. 2020. |
Table 2: Comparative In Vitro Potency of Selected DYRK1A Inhibitors
| Compound | Target | Potency (IC50) | Notes | Reference |
| Harmine | DYRK1A | 33 nM | A natural β-carboline alkaloid, also a potent MAO-A inhibitor.[10] | Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors...[8] |
| GNF2133 | DYRK1A | - | A selective 6-azaindole derivative shown to proliferate rodent and human β-cells.[11] | Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes...[11] |
| SM07883 | DYRK1A | 1.6 nM | Orally bioavailable and blood-brain barrier penetrant. Also inhibits DYRK1B, CLK4, and GSK3β.[12] | DYRK1A Inhibitors - Alzheimer's Drug Discovery Foundation[12] |
| DYR219 | DYRK1A | - | A benzimidazole inhibitor that reduced insoluble phosphorylated tau and Aβ in a mouse model of AD.[12] | DYRK1A Inhibitors - Alzheimer's Drug Discovery Foundation[12] |
| Leucettine L41 | DYRK1A | - | A synthetic analog of leucettamine B. | DYRK1A Inhibitors - Alzheimer's Drug Discovery Foundation[10] |
| Q17 | DYRK1A | - | Potently inhibited DYRK1A and protected SH-SY5Y cells from okadaic acid-induced injury. Ameliorated cognitive dysfunction in 3xTg-AD mice.[13][14] | Discovery of a novel chemotype as DYRK1A inhibitors against Alzheimer's disease...[13][14] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in cellular models of neurodegeneration. These protocols are based on established procedures for characterizing DYRK1A inhibitors.
1. Cell Culture and Treatment
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line for neurotoxicity and Alzheimer's disease research.
-
Primary Neuronal Cultures: Derived from rodent models (e.g., rat cortical or hippocampal neurons) to provide a more physiologically relevant system.
-
iPSC-derived Neurons: Human induced pluripotent stem cells from patients with neurodegenerative diseases or healthy controls, differentiated into specific neuronal subtypes.
-
-
Culture Conditions:
-
Cells are maintained in appropriate media (e.g., DMEM/F12 for SH-SY5Y, Neurobasal for primary neurons) supplemented with fetal bovine serum (for cell lines), B-27 supplement, L-glutamine, and penicillin/streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
The stock solution is further diluted in culture media to the desired final concentrations.
-
Control cells are treated with an equivalent concentration of the vehicle (DMSO).
-
Treatment duration can vary from a few hours to several days depending on the specific assay.
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
Procedure:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]
-
The MTT is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[16]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
3. Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is used to detect and quantify the levels of total and phosphorylated proteins of interest, such as DYRK1A, tau, and APP.
-
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-DYRK1A, anti-phospho-tau (specific epitopes like Ser202/Thr205), anti-total-tau, anti-APP, and a loading control like β-actin or GAPDH) overnight at 4°C.[17]
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
4. Tau Aggregation Assay
This assay measures the propensity of tau protein to form fibrillar aggregates, a hallmark of tauopathies.
-
Procedure:
-
Purified recombinant tau protein is incubated with or without pre-activated DYRK1A in the presence of ATP to induce phosphorylation.
-
The reaction is then initiated to induce aggregation, often by the addition of an inducer like heparin or arachidonic acid.
-
The aggregation process is monitored over time by measuring the fluorescence of Thioflavin T (ThT) or Thioflavin S (ThS), dyes that bind to β-sheet structures in amyloid fibrils.[18][19]
-
Fluorescence is measured at regular intervals using a fluorescence plate reader.
-
The effect of this compound can be assessed by its inclusion in the initial phosphorylation step.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the study of this compound.
Caption: DYRK1A signaling in neurodegeneration and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound in cellular models of neurodegeneration.
Caption: Logical relationship between DYRK1A inhibition and therapeutic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of DYRK1A in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DYRK1A inhibitor slows amyloid β formation, undoes neurotoxicity | BioWorld [bioworld.com]
- 8. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Discovery of a novel chemotype as DYRK1A inhibitors against Alzheimer's disease: Computational modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. mdpi.com [mdpi.com]
- 17. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Methodological & Application
Dyrk1A-IN-2 in vitro kinase assay protocol
An Application Note on the In Vitro Kinase Assay for Dyrk1A-IN-2
For researchers, scientists, and professionals in drug development, this document provides a detailed protocol for conducting an in vitro kinase assay for this compound, a potent inhibitor of the DYRK1A kinase. The dysregulation of DYRK1A is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and certain types of cancer, making it a significant target for therapeutic intervention.[1][2][3] This application note outlines three common non-radioactive assay formats: a FRET-based binding assay, an ELISA-based phosphorylation assay, and a luminescence-based ADP detection assay.
I. Overview of Dyrk1A Kinase Assays
In vitro kinase assays are essential for characterizing the activity of inhibitors like this compound. These assays measure the inhibitor's ability to block the catalytic activity of the DYRK1A enzyme. The protocols detailed below offer robust and reliable methods for determining key inhibitory parameters such as IC50 values.
II. Experimental Protocols
Three distinct protocols are presented, each with its own advantages in terms of throughput, sensitivity, and required instrumentation.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (FRET-based)
This assay directly measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescent tracer, providing a direct measure of binding affinity.[4]
Materials:
-
DYRK1A enzyme (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
This compound (or other test compounds)
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4]
-
384-well plate (black, low volume)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A 10-point, 4-fold dilution series is recommended. Further dilute this series in 1X Kinase Buffer A.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing 15 nM DYRK1A kinase and 6 nM Eu-anti-GST antibody in 1X Kinase Buffer A.[4]
-
Tracer Solution Preparation: Prepare a 90 nM solution of Kinase Tracer 236 in 1X Kinase Buffer A.[4]
-
Assay Assembly:
-
Add 5 µL of the diluted this compound solution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: ELISA-based Phosphorylation Assay
This method quantifies the phosphorylation of a substrate by DYRK1A and is suitable for determining the inhibitory effect of compounds on the enzyme's catalytic activity.[3][5]
Materials:
-
DYRK1A enzyme (recombinant)
-
DYRKtide substrate (or other suitable substrate like a dynamin 1a fragment)[3][6]
-
This compound (or other test compounds)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Phosphorylation site-specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well ELISA plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the DYRKtide substrate and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Kinase Reaction:
-
Add a solution containing DYRK1A enzyme and varying concentrations of this compound to the coated wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Wash the wells to remove the kinase reaction components.
-
Add the phosphorylation site-specific primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to calculate the IC50 value.
Protocol 3: ADP-Glo™ Kinase Assay (Luminescence-based)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]
Materials:
-
DYRK1A Kinase Enzyme System (containing DYRK1A kinase, DYRKtide substrate, and 5X Reaction Buffer)[6]
-
This compound (or other test compounds)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plate (white, low volume)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare the kinase reaction by mixing DYRK1A enzyme, DYRKtide substrate, ATP, and varying concentrations of this compound in the reaction buffer.
-
Incubate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-driven reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is positively correlated with kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
III. Data Presentation
The efficacy of this compound and other inhibitors is typically summarized by their IC50 values. The table below provides a template for presenting such data.
| Compound | Assay Type | Substrate | ATP Concentration (µM) | IC50 (nM) |
| This compound | LanthaScreen™ | N/A (Binding) | N/A | TBD |
| This compound | ELISA | DYRKtide | 100 | TBD |
| This compound | ADP-Glo™ | DYRKtide | 100 | TBD |
| Harmine | ELISA | Dynamin 1a | 100 | 107 ± 18 |
| EGCG | ELISA | Dynamin 1a | 100 | 215 ± 24 |
TBD: To Be Determined experimentally. Reference IC50 values for Harmine and EGCG are from an ELISA-based assay.[5]
IV. Visualization of Experimental Workflow
The following diagrams illustrate the workflows for the described in vitro kinase assays.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Caption: Workflow for the ELISA-based Phosphorylation Assay.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
References
- 1. Identification and analysis of a selective DYRK1A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. [PDF] An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors | Semantic Scholar [semanticscholar.org]
- 6. DYRK1A Kinase Enzyme System [promega.com]
Application Notes and Protocols for Testing Dyrk1A-IN-2 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dyrk1A-IN-2 is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial kinase involved in various cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Dysregulation of DYRK1A activity has been implicated in several diseases, such as Down syndrome, Alzheimer's disease, and certain cancers. A primary application of this compound is the induction of pancreatic β-cell proliferation, offering a potential therapeutic avenue for diabetes.
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound. The primary assays described are a β-cell proliferation assay using Ki67 as a marker and a Nuclear Factor of Activated T-cells (NFAT) reporter assay to investigate the mechanism of action.
Data Presentation
The following tables summarize representative quantitative data for the efficacy of a potent DYRK1A inhibitor, this compound, in cell-based assays.
Table 1: Dose-Response of this compound on Human Pancreatic β-Cell Proliferation
| This compound Concentration (nM) | Mean % Ki67-Positive β-Cells (± SD) |
| 0 (Vehicle Control) | 0.5 ± 0.2 |
| 10 | 2.1 ± 0.5 |
| 37 (EC50) | 5.3 ± 1.1 |
| 100 | 8.9 ± 1.5 |
| 300 | 12.4 ± 2.0 |
| 1000 | 14.8 ± 2.3 |
Data are representative and may vary depending on experimental conditions and donor islet variability.
Table 2: Effect of this compound on NFAT Transcriptional Activity
| Treatment | Fold Change in Luciferase Activity (± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (100 nM) | 4.2 ± 0.6 |
| Positive Control (e.g., Ionomycin) | 6.5 ± 0.9 |
Data are representative and based on a luciferase reporter assay in a suitable cell line (e.g., HEK293T or a β-cell line) transfected with an NFAT-responsive reporter construct.
Signaling Pathways and Experimental Workflows
DYRK1A-NFAT Signaling Pathway in β-Cell Proliferation
DYRK1A acts as a negative regulator of the NFAT signaling pathway. In resting cells, DYRK1A phosphorylates NFAT transcription factors, leading to their export from the nucleus and subsequent inactivation. Inhibition of DYRK1A by this compound prevents this phosphorylation, allowing NFAT to translocate to the nucleus, where it promotes the transcription of genes involved in cell cycle progression and proliferation.
Caption: DYRK1A-NFAT signaling pathway in β-cell proliferation.
Experimental Workflow: β-Cell Proliferation Assay
This workflow outlines the key steps for assessing the effect of this compound on the proliferation of human pancreatic β-cells using Ki67 immunofluorescence.
Caption: Workflow for β-cell proliferation assay.
Experimental Workflow: NFAT Reporter Assay
This workflow describes the procedure for measuring the activation of NFAT signaling by this compound using a luciferase-based reporter assay.
Caption: Workflow for NFAT luciferase reporter assay.
Experimental Protocols
Protocol 1: Human Pancreatic β-Cell Proliferation Assay (Ki67 Immunofluorescence)
Objective: To quantify the dose-dependent effect of this compound on the proliferation of human pancreatic β-cells.
Materials:
-
Human pancreatic islets
-
CMRL-1066 culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal donkey serum in PBS)
-
Primary antibodies:
-
Rabbit anti-Ki67
-
Guinea pig anti-Insulin
-
-
Fluorescently-labeled secondary antibodies:
-
Donkey anti-rabbit (e.g., Alexa Fluor 488)
-
Donkey anti-guinea pig (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Islet Culture:
-
Culture human pancreatic islets in CMRL-1066 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Allow islets to recover for 24-48 hours post-isolation or thawing.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 1000 nM. Include a vehicle control (DMSO).
-
Replace the medium with the treatment-containing medium and incubate for 72-96 hours.
-
-
Fixation and Permeabilization:
-
Carefully collect the islets and wash with PBS.
-
Fix the islets with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 30 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-Ki67 and anti-Insulin) diluted in antibody buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in antibody buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 10 minutes.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the stained islets on a glass slide using an appropriate mounting medium.
-
Acquire z-stack images using a confocal microscope.
-
Quantify the number of Ki67-positive nuclei within the insulin-positive cells.
-
Calculate the percentage of proliferating β-cells for each treatment condition.
-
Protocol 2: NFAT Luciferase Reporter Assay
Objective: To determine if this compound activates the NFAT signaling pathway.
Materials:
-
HEK293T cells or a pancreatic β-cell line (e.g., INS-1E)
-
DMEM or RPMI-1640 culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
NFAT-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Ionomycin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T or INS-1E cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the NFAT-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate for 24 hours post-transfection.
-
-
Treatment:
-
Replace the medium with fresh medium containing this compound (e.g., 100 nM), a vehicle control (DMSO), and a positive control (e.g., Ionomycin).
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold change in luciferase activity for each treatment relative to the vehicle control.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxic effects of this compound on the target cells.
Materials:
-
Human pancreatic islets or the cell line of interest
-
Culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate cells or islets in a 96-well plate.
-
Treat with a range of this compound concentrations (and a vehicle control) for the same duration as the efficacy assays (e.g., 72-96 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Conclusion
These protocols provide a framework for the comprehensive evaluation of this compound efficacy in cell-based models. The β-cell proliferation assay directly measures the desired therapeutic effect, while the NFAT reporter assay provides mechanistic insight into the compound's mode of action. It is recommended to perform a cytotoxicity assay in parallel to ensure that the observed effects are not due to off-target toxicity. For all experiments, appropriate controls and replicates are essential for robust and reproducible data.
Application Notes and Protocols for High-Throughput Screening of Dyrk1A-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, neurodevelopment, and cell cycle regulation.[1][2] Its dysregulation has been implicated in various pathologies such as Down syndrome, Alzheimer's disease, and certain cancers.[2][3] Dyrk1A-IN-2 is a potent inhibitor of DYRK1A with an EC50 of 37 nM.[4][5] This small molecule has demonstrated significant potential in promoting human β-cell replication with low cytotoxicity, making it a valuable tool for research and a promising starting point for therapeutic development.[4][5]
These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of DYRK1A activity. The protocols detailed below are designed for robustness and scalability, enabling efficient screening of large compound libraries.
This compound: Key Characteristics
A summary of the essential properties of this compound is presented in the table below.
| Property | Value | Reference |
| Target | Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) | [4][5] |
| EC50 | 37 nM | [4][5] |
| Molecular Formula | C27H34N6O3 | [4] |
| CAS Number | 2459657-37-3 | [4] |
| Reported Activity | Highly potent inducer of human β-cell replication with low cytotoxicity. | [4][5] |
| Mechanism of Inhibition | Assumed to be ATP-competitive, a common mechanism for this class of inhibitors.[6][7] | N/A |
| Selectivity | Optimized for DYRK1A inhibition. Profiling against a panel of related kinases (e.g., other DYRK family members, CDKs, GSK3β) is recommended for comprehensive characterization.[3][8] | N/A |
High-Throughput Screening (HTS) Assay Principles
Several HTS-compatible assay formats are suitable for screening for DYRK1A inhibitors. The choice of assay will depend on available instrumentation, cost considerations, and the specific goals of the screening campaign. Three widely used and validated methods are described below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a specific substrate by DYRK1A. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the active site. Inhibition of DYRK1A prevents tracer binding, leading to a decrease in the FRET signal. This format is homogeneous and highly sensitive.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity. This assay is known for its high signal-to-background ratio and sensitivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
This method involves the immobilization of a DYRK1A substrate on a microplate. After the kinase reaction, a phosphorylation site-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the phosphorylated substrate. This is a robust and well-established method for quantifying kinase activity.
Experimental Protocols
Detailed protocols for each of the recommended HTS assays are provided below. These protocols are starting points and should be optimized for the specific laboratory conditions and instrumentation.
Protocol 1: TR-FRET-Based DYRK1A Inhibition Assay
A. Materials and Reagents:
-
Recombinant human DYRK1A (full-length or kinase domain)
-
DYRKtide substrate (or other suitable peptide substrate)
-
Europium-labeled anti-GST antibody (or other appropriate tag-specific antibody)
-
Fluorescently labeled kinase tracer (specific for DYRK1A)
-
This compound (as a positive control)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
ATP solution
-
Stop Solution: 100 mM EDTA in assay buffer
-
384-well low-volume microplates
-
TR-FRET plate reader
B. Experimental Workflow:
Caption: High-throughput screening workflow for the TR-FRET based DYRK1A inhibition assay.
C. Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and this compound (positive control) at various concentrations into a 384-well plate. Include wells with DMSO as a negative control (0% inhibition) and wells without enzyme as a background control.
-
Enzyme and Substrate/Tracer Addition: Prepare a mix of DYRK1A enzyme, Eu-labeled antibody, and fluorescent tracer in assay buffer. Add 10 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Initiation of Kinase Reaction: Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP for DYRK1A.
-
Reaction Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Add 10 µL of Stop Solution to terminate the reaction.
-
Signal Reading: Read the plate on a TR-FRET compatible plate reader according to the manufacturer's instructions (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound and determine the IC50 values for active compounds. Validate the assay performance by calculating the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
A. Materials and Reagents:
-
Recombinant human DYRK1A
-
DYRKtide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
ATP solution
-
384-well white, opaque microplates
-
Luminometer
B. Experimental Workflow:
Caption: High-throughput screening workflow for the ADP-Glo™ luminescent kinase assay.
C. Procedure:
-
Compound Plating: As described in Protocol 1.
-
Kinase Reaction: Prepare a master mix containing DYRK1A enzyme, DYRKtide substrate, and ATP in assay buffer. Add 5 µL of this mix to each well.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Signal Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: As described in Protocol 1.
Protocol 3: ELISA-Based DYRK1A Inhibition Assay
A. Materials and Reagents:
-
Recombinant human DYRK1A
-
DYRKtide substrate (biotinylated)
-
This compound
-
Streptavidin-coated 96- or 384-well microplates
-
Phospho-DYRKtide specific antibody (conjugated to HRP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
ATP solution
-
Wash Buffer: PBS with 0.05% Tween-20
-
TMB substrate
-
Stop Solution: 2N H2SO4
-
Microplate reader
B. Experimental Workflow:
Caption: High-throughput screening workflow for the ELISA-based DYRK1A inhibition assay.
C. Procedure:
-
Plate Coating: Add 50 µL of biotinylated DYRKtide substrate to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Compound Addition: Add 25 µL of test compounds and controls to the wells.
-
Kinase Reaction: Prepare a mix of DYRK1A enzyme and ATP in assay buffer. Add 25 µL of this mix to each well.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Antibody Addition: Add 50 µL of HRP-conjugated anti-phospho-DYRKtide antibody to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Signal Development: Add 50 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Signal Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: As described in Protocol 1.
Data Presentation and Analysis
All quantitative data from the HTS campaign should be systematically organized for clear interpretation and comparison.
Table 2: HTS Assay Performance and Control Compound Data
| Parameter | TR-FRET Assay | ADP-Glo™ Assay | ELISA |
| Z'-Factor | > 0.5 | > 0.5 | > 0.5 |
| Signal to Background (S/B) | > 5 | > 10 | > 5 |
| This compound IC50 (nM) | Report Value | Report Value | Report Value |
| Harmine IC50 (nM) | Report Value | Report Value | Report Value |
| ATP Concentration (µM) | Specify Km | Specify Km | Specify Km |
Table 3: Hit Compound Profile
| Compound ID | Structure | % Inhibition @ 10 µM | IC50 (µM) | Selectivity Profile (Key Kinases) | Notes |
| Hit 1 | (Image/ChemDraw) | ||||
| Hit 2 | (Image/ChemDraw) | ||||
| ... |
Signaling Pathway Context
DYRK1A is a key regulator in multiple signaling pathways. Understanding these pathways is crucial for interpreting the cellular effects of DYRK1A inhibitors identified in the HTS campaign.
Caption: Simplified signaling pathways regulated by DYRK1A and the point of inhibition by this compound.
Conclusion
This compound is a potent and valuable chemical probe for investigating the biological functions of DYRK1A. The protocols and guidelines presented here provide a robust framework for conducting high-throughput screening campaigns to identify novel DYRK1A modulators. Successful execution of these screens, followed by rigorous hit validation and characterization, will undoubtedly accelerate the discovery of new therapeutic agents targeting DYRK1A-associated diseases.
References
- 1. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of highly potent DYRK1A-dependent inducers of human β-Cell replication via Multi-Dimensional compound optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of highly potent DYRK1A-dependent inducers of human β-Cell replication via Multi-Dimensional compound optimization. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Generation of Highly Potent DYRK1A-Dependent Inducers of Human β-Cell Replication via Multi-Dimensional Compound Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dyrk1A Inhibitors in Mouse Models of Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a critical enzyme implicated in neurodevelopment and is overexpressed in Down syndrome, contributing to cognitive deficits.[1][2][3] Inhibition of Dyrk1A has emerged as a promising therapeutic strategy to ameliorate cognitive dysfunction in various neurological disorders.[4][5] These application notes provide a detailed experimental protocol for the use of a representative Dyrk1A inhibitor, Dyrk1A-IN-2, in mouse models of cognitive disorders. While specific data for this compound is not extensively available in public literature, this protocol is based on established methodologies for other well-characterized Dyrk1A inhibitors, such as Leucettine L41 and PST-001.[2][4] Researchers should adapt this protocol based on the specific properties of their chosen inhibitor.
Dyrk1A Signaling Pathways in Cognitive Function
Dyrk1A is a multitasking kinase that influences various cellular processes crucial for proper brain function.[3][6] Its overexpression can lead to aberrant phosphorylation of multiple substrates, disrupting key signaling pathways.
-
Tau Pathology: Dyrk1A can phosphorylate tau protein, priming it for subsequent phosphorylation by GSK-3β. This dual phosphorylation contributes to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease and observed in Down syndrome.[1][7]
-
Amyloid Precursor Protein (APP) Processing: Overexpressed Dyrk1A can phosphorylate APP, potentially influencing its amyloidogenic processing and contributing to the amyloid-β (Aβ) plaque burden seen in Alzheimer's disease and Down syndrome.
-
NFAT Signaling: Dyrk1A regulates the nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[3] By phosphorylating NFAT, Dyrk1A promotes its export from the nucleus, thereby inhibiting the transcription of genes important for synaptic function and plasticity.[8]
-
Neurogenesis and Neuronal Differentiation: Dyrk1A plays a pivotal role in regulating the proliferation of neural progenitors and their differentiation into mature neurons.[7][9] Its overexpression can lead to premature neuronal differentiation and a reduced pool of mature neurons, impacting brain development and function.[6]
-
STAT Signaling: Dyrk1A can phosphorylate and activate the STAT (Signal Transducer and Activator of Transcription) pathway, which has been linked to astrogliogenesis.[10] Dysregulation of this pathway may contribute to the altered brain cytoarchitecture observed in Down syndrome.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dyrk1a gene dosage in glutamatergic neurons has key effects in cognitive deficits observed in mouse models of MRD7 and Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Overexpression of Dyrk1A Is Implicated in Several Cognitive, Electrophysiological and Neuromorphological Alterations Found in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
Application Notes and Protocols for Detecting Dyrk1A Phosphorylation Following Dyrk1A-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of Dyrk1A phosphorylation status in cultured cells following treatment with the selective inhibitor, Dyrk1A-IN-2. The protocol is intended for use in basic research and drug development settings to assess the efficacy and mechanism of action of DYRK1A inhibitors.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a constitutively active serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and neuronal development.[1][2] DYRK1A's own activity is initiated by autophosphorylation on a key tyrosine residue (Tyr-321) within its activation loop.[3][4] This event stabilizes the active conformation of the kinase, enabling it to phosphorylate its downstream substrates.[3][4] Consequently, monitoring the phosphorylation state of Tyr-321 serves as a direct readout of DYRK1A's activation status. This compound is a potent and selective inhibitor of DYRK1A with a reported EC50 of 37 nM.[5][6] By targeting the kinase activity of DYRK1A, this compound is expected to reduce its autophosphorylation. This protocol details a Western blot-based method to quantify the change in DYRK1A phosphorylation at Tyr-321 in response to this compound treatment.
Signaling Pathway and Experimental Logic
The experiment is designed to test the hypothesis that this compound inhibits the kinase activity of DYRK1A, leading to a decrease in its autophosphorylation. The workflow begins with treating a suitable cell line with this compound. Subsequently, cellular proteins are extracted, and a Western blot is performed to detect the levels of both total DYRK1A and phosphorylated DYRK1A (at Tyr-321). A decrease in the ratio of phosphorylated DYRK1A to total DYRK1A in treated cells compared to untreated controls would indicate successful inhibition of the kinase.
Experimental Workflow
The overall experimental procedure involves cell culture, treatment with this compound, preparation of cell lysates, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.
Detailed Experimental Protocol
This protocol is optimized for adherent cells such as HEK293T or HeLa cells.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-147760 |
| HEK293T or HeLa cells | ATCC | CRL-3216 or CCL-2 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels (e.g., 4-15%) | Bio-Rad | 4561086 |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tween 20 | Sigma-Aldrich | P9416 |
| Anti-phospho-DYRK1A/DYRK1B (Tyr321, Tyr273) Antibody | Thermo Fisher Scientific | PA5-64574 |
| Anti-DYRK1A Antibody | Cell Signaling Technology | 2771 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | 7074 |
| Chemiluminescent HRP Substrate | Bio-Rad | 1705061 |
Procedure
1. Cell Culture and Treatment 1.1. Culture HEK293T or HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2. 1.2. Seed cells in 6-well plates and grow to 70-80% confluency. 1.3. Prepare a stock solution of this compound in DMSO. 1.4. Treat the cells with the desired concentration of this compound (a starting concentration of 100 nM is recommended, based on the EC50 of 37 nM) for 2-4 hours. Include a vehicle control (DMSO) group.
2. Cell Lysate Preparation [7][8] 2.1. After treatment, place the 6-well plates on ice. 2.2. Aspirate the culture medium and wash the cells once with ice-cold PBS. 2.3. Add 100-200 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well. 2.4. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. 2.5. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.6. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.7. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the pellet.
3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE 4.1. To 30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X. 4.2. Boil the samples at 95-100°C for 5 minutes. 4.3. Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE and Western Blotting 5.1. Load the prepared samples into the wells of a precast polyacrylamide gel. 5.2. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. 5.3. Transfer the separated proteins from the gel to a PVDF membrane. 5.4. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
6. Antibody Incubation 6.1. Incubate the membrane with the primary antibody against phospho-DYRK1A (Tyr321) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (See table below for recommended dilutions). 6.2. The following day, wash the membrane three times for 5-10 minutes each with TBST. 6.3. Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature. 6.4. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis 7.1. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. 7.2. Capture the chemiluminescent signal using a digital imaging system. 7.3. To detect total DYRK1A, the membrane can be stripped and re-probed with an antibody against total DYRK1A, following steps 6.1 to 7.2. Alternatively, a parallel gel can be run and blotted for total DYRK1A. 7.4. Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-DYRK1A band to the total DYRK1A band for each sample.
Quantitative Data Summary
Inhibitor Concentration and Treatment Time
| Parameter | Recommended Value | Notes |
| This compound Concentration | 50 - 200 nM | Start with 100 nM; a dose-response experiment is recommended. |
| Treatment Time | 2 - 6 hours | A time-course experiment may be necessary to determine the optimal time point. |
| Vehicle Control | DMSO | Use the same volume as the highest volume of inhibitor stock solution. |
Antibody Dilutions for Western Blot
| Antibody | Recommended Dilution | Blocking/Dilution Buffer |
| Anti-phospho-DYRK1A/DYRK1B (Tyr321, Tyr273) | 1:500 - 1:1000 | 5% BSA in TBST |
| Anti-DYRK1A (Total) | 1:1000 | 5% Non-fat dry milk in TBST |
| HRP-conjugated anti-rabbit IgG | 1:2000 - 1:5000 | 5% Non-fat dry milk in TBST |
Note: The optimal antibody dilution should be determined experimentally.
Logical Relationship of the Experiment
The experiment is designed to establish a cause-and-effect relationship between the application of this compound and the phosphorylation state of DYRK1A.
References
- 1. Recent research and development of DYRK1A inhibitors [ccspublishing.org.cn]
- 2. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the autophosphorylation sites and characterization of their effects in the protein kinase DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 9. DYRK1A Antibody (#2771) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Studies of DYRK1A Inhibitors
A Note to Researchers: Information regarding a specific compound designated "Dyrk1A-IN-2" is not publicly available in the reviewed scientific literature. Therefore, these application notes and protocols are based on data from well-characterized, selective DYRK1A inhibitors that have been successfully used in in vivo studies. These examples are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in designing and executing their own in vivo experiments targeting DYRK1A.
Introduction to DYRK1A Inhibition in Vivo
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical kinase involved in a wide array of cellular processes, including neurodevelopment, cell proliferation, and signaling pathways implicated in various diseases.[1][2][3][4][5][6][7] Overexpression of DYRK1A is associated with conditions such as Down syndrome and Alzheimer's disease, making it a significant therapeutic target.[3][4][8][9] Conversely, loss-of-function mutations can lead to intellectual disabilities.[1] A variety of small molecule inhibitors have been developed to modulate DYRK1A activity, with several showing promise in preclinical in vivo models.[2][3][10][11]
These notes provide an overview of the dosage and administration of representative DYRK1A inhibitors in common animal models, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation: In Vivo Dosage and Administration of Representative DYRK1A Inhibitors
The following tables summarize the in vivo administration details for several notable DYRK1A inhibitors.
| Inhibitor | Animal Model | Dosage | Administration Route | Frequency/Duration | Key Findings | Reference |
| PST-001 | Ts65Dn Mice | 100 mg/kg in food | Oral (in chow) | Continuous | Steady state level of 1.25 µmol/g in plasma and brain; rescued learning and memory deficits. | [12] |
| Harmine | Tg(Dyrk1a)189N3Yah Mice | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 2 months | Decreased homocysteine and ERK1/2 phosphorylation in the liver. | [5] |
| Harmine | C57BL/6 Mice | 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 7 days | In combination with TGFβ inhibitors, enhanced beta cell proliferation. | |
| Leucettinib-92 | Goto-Kakizaki (GK) Rats | Not Specified | Not Specified | Long-term | Increased β-cell mass and secretory function, leading to prevention or remission of diabetes. | |
| Silmitasertib (CX-4945) | Down Syndrome Mouse Model | Not Specified | Not Specified | Not Specified | Inhibited DYRK1A-related tau phosphorylation. | [2] |
| GNF2133 | Rat Insulin Promoter-Diphtheria Toxin A (RIP-DTA) Mice | Not Specified | Not Specified | Not Specified | Dose-dependent glucose disposal and insulin secretion. | |
| 5-Iodotubercidin (5-IT) | NOD-scid IL2Rg(null) Mice with human islet grafts | Not Specified | Not Specified | Not Specified | Promoted human beta-cell proliferation in vivo. | [13] |
Note: "Not Specified" indicates that the specific quantitative data was not available in the reviewed search results.
Experimental Protocols
Protocol 1: Assessment of a Novel DYRK1A Inhibitor in a Mouse Model of Down Syndrome (Based on PST-001 Study)
Objective: To evaluate the in vivo efficacy of a DYRK1A inhibitor in rescuing cognitive deficits in the Ts65Dn mouse model of Down syndrome.
Materials:
-
Ts65Dn mice and littermate control mice.
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DYRK1A inhibitor (e.g., PST-001).
-
Standard mouse chow.
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Equipment for behavioral testing (e.g., contextual fear conditioning apparatus).
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Materials for tissue collection and analysis (e.g., plasma and brain homogenization buffers, LC-MS/MS for drug level quantification).
Procedure:
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Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Drug Formulation and Administration:
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Thoroughly mix the DYRK1A inhibitor into the powdered mouse chow to achieve the desired final concentration (e.g., 100 mg of inhibitor per kg of food).
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Provide the medicated chow to the treatment group of mice continuously throughout the study period. The control group receives standard chow.
-
-
Behavioral Testing (Contextual Fear Conditioning):
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Training: Place each mouse in the conditioning chamber. After a 2-minute exploration period, deliver a mild foot shock (e.g., 2 seconds, 0.5 mA). Return the mouse to its home cage 30 seconds after the shock.
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Contextual Fear Memory Test: 24 hours after training, return each mouse to the same conditioning chamber for 5 minutes without delivering a shock. Record freezing behavior as a measure of fear memory.
-
-
Pharmacokinetic Analysis:
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At the end of the study, collect blood samples via cardiac puncture and harvest brain tissue.
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Process plasma and homogenize brain tissue.
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Quantify the concentration of the DYRK1A inhibitor in plasma and brain homogenates using a validated analytical method such as LC-MS/MS to determine steady-state levels.
-
-
Data Analysis:
-
Compare the freezing behavior between the treated and untreated Ts65Dn mice and control mice using appropriate statistical tests (e.g., ANOVA).
-
Correlate behavioral outcomes with the measured drug concentrations in plasma and brain.
-
Protocol 2: Evaluation of a DYRK1A Inhibitor on Beta-Cell Proliferation in a Diabetes Mouse Model
Objective: To assess the potential of a DYRK1A inhibitor to induce pancreatic beta-cell proliferation in vivo.
Materials:
-
Mouse model of diabetes (e.g., streptozotocin-induced or a genetic model like NOD mice).
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DYRK1A inhibitor (e.g., Harmine).
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Vehicle for injection (e.g., saline, DMSO).
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Syringes and needles for intraperitoneal injection.
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Materials for islet isolation and immunohistochemistry (e.g., collagenase, anti-insulin antibody, anti-Ki67 antibody).
Procedure:
-
Animal Model and Baseline Assessment:
-
Induce diabetes in mice if necessary (e.g., via streptozotocin injection) and confirm hyperglycemia.
-
Randomly assign mice to treatment and control groups.
-
-
Drug Preparation and Administration:
-
Dissolve the DYRK1A inhibitor in a suitable vehicle to the desired concentration (e.g., for a 10 mg/kg dose).
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Administer the inhibitor solution to the treatment group via intraperitoneal injection once daily for the specified duration (e.g., 7 days).
-
Administer an equal volume of the vehicle to the control group.
-
-
Monitoring:
-
Monitor blood glucose levels and body weight regularly throughout the treatment period.
-
-
Tissue Collection and Analysis:
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At the end of the treatment period, euthanize the mice and perfuse the pancreas.
-
Isolate pancreatic islets using collagenase digestion.
-
Fix and embed the pancreata for immunohistochemical analysis.
-
-
Immunohistochemistry:
-
Stain pancreatic sections with antibodies against insulin (to identify beta-cells) and a proliferation marker like Ki67.
-
Quantify the percentage of Ki67-positive beta-cells to determine the proliferation rate.
-
-
Data Analysis:
-
Compare the beta-cell proliferation rates between the inhibitor-treated and vehicle-treated groups using a t-test or other appropriate statistical analysis.
-
Visualizations
DYRK1A Signaling Pathway and Therapeutic Intervention
Caption: DYRK1A signaling and inhibitor action.
General Experimental Workflow for In Vivo DYRK1A Inhibitor Studies
References
- 1. Dyrk1a gene dosage in glutamatergic neurons has key effects in cognitive deficits observed in mouse models of MRD7 and Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Select DYRK1A Inhibitors Enhance Both Proliferation and Differentiation in Human Pancreatic Beta Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased dosage of DYRK1A leads to congenital heart defects in a mouse model of Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for the safe administration of high-dose interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Normalizing the gene dosage of Dyrk1A in a mouse model of Down syndrome rescues several Alzheimer's disease phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High dose interleukin-2 (Aldesleukin) - expert consensus on best management practices-2014 - PMC [pmc.ncbi.nlm.nih.gov]
Immunohistochemistry protocol for Dyrk1A-IN-2 treated tissue samples
Topic: Immunohistochemistry Protocol for Dyrk1A-IN-2 Treated Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and brain development.[1][2][3] The gene encoding Dyrk1A is located on chromosome 21 in a region critical for Down syndrome, and its overexpression is linked to cognitive deficits associated with the condition.[2][3][4] Dyrk1A phosphorylates serine/threonine and tyrosine residues on its substrates, which include transcription factors like NFAT and proteins involved in cell cycle regulation.[5][6][7][8]
This compound is a small molecule inhibitor that selectively targets the kinase activity of Dyrk1A.[9] By blocking the phosphorylation of its target proteins, Dyrk1A inhibitors are valuable tools for studying the kinase's function and are being investigated for therapeutic potential in various diseases, including certain cancers and neurodevelopmental disorders.[9]
This document provides a detailed protocol for the immunohistochemical (IHC) detection of Dyrk1A protein in formalin-fixed, paraffin-embedded (FFPE) tissue samples, with special considerations for tissues treated with this compound.
Signaling Pathway and Experimental Workflow
To understand the context of Dyrk1A inhibition, it is useful to visualize its role in a key signaling pathway. Dyrk1A regulates the activity of Nuclear Factor of Activated T-cells (NFAT) transcription factors. By phosphorylating NFAT, Dyrk1A promotes its export from the nucleus, thereby inhibiting NFAT-mediated gene transcription.[5][10] The inhibitor this compound blocks this action.
References
- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. DYRK1A Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 10. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dyrk1A-IN-2 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Dyrk1A-IN-2 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is recommended to be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] It is common practice for similar small molecule inhibitors to be prepared as high-concentration stock solutions in DMSO before further dilution into aqueous solutions like cell culture media.[2][3]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C for long-term stability. For optimal performance, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How should I dilute the this compound DMSO stock solution into cell culture media?
A3: To minimize the risk of precipitation and ensure uniform mixing, it is recommended to perform a serial dilution. First, dilute the high-concentration DMSO stock solution to an intermediate concentration in DMSO. Then, add the intermediate DMSO solution to the pre-warmed cell culture media while gently vortexing or swirling the media. The final concentration of DMSO in the cell culture media should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: What is the expected stability of this compound in cell culture media?
A4: The stability of this compound in cell culture media at 37°C has not been explicitly reported. As with many small molecule inhibitors, its stability in aqueous and protein-rich environments may be limited. It is best practice to prepare fresh working solutions in cell culture media for each experiment from a frozen DMSO stock. Avoid storing the inhibitor in cell culture media for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation observed in the DMSO stock solution upon thawing. | The compound has come out of solution due to low temperature. | Gently warm the stock solution to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, brief sonication may be helpful. |
| Precipitation observed when diluting the DMSO stock solution into cell culture media. | The aqueous solubility of this compound is low, and the direct dilution of a high-concentration stock leads to precipitation. | 1. Use a two-step dilution method: first dilute the stock in DMSO to an intermediate concentration, then add this to the cell culture media.2. Increase the volume of the cell culture media relative to the volume of the DMSO stock being added.3. Ensure the cell culture media is at 37°C before adding the inhibitor.4. Vortex or swirl the media during the addition of the inhibitor. |
| Inconsistent or no biological effect observed in cell-based assays. | 1. Degradation of the inhibitor in the working solution.2. Loss of compound due to adsorption to plasticware.3. Incorrect final concentration. | 1. Prepare fresh working solutions in cell culture media for each experiment.2. Use low-adhesion plasticware for preparing and storing solutions.3. Verify the concentration of the stock solution and the dilution calculations. |
| Cell toxicity observed at the expected effective concentration. | The concentration of DMSO in the final culture media is too high. | Ensure the final DMSO concentration in your cell culture is at a non-toxic level, typically ≤ 0.5%. Perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your cells. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 490.60 g/mol | [4][5] |
| Chemical Formula | C₂₇H₃₄N₆O₃ | [4][5] |
| CAS Number | 2459657-37-3 | [4][5] |
| EC₅₀ for DYRK1A | 37 nM | [4][5] |
| Recommended Solvent | DMSO | [1] |
| Storage Temperature | -20°C (stock solution) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials: this compound DMSO stock solution, pre-warmed cell culture media.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required. This helps to minimize the final DMSO concentration in the culture.
-
Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed cell culture media. It is crucial to add the DMSO solution to the media and not the other way around.
-
Immediately mix the solution by gentle vortexing or swirling to ensure homogeneity and prevent precipitation.
-
Use the freshly prepared working solution for your cell-based assay.
-
Visual Guides
References
- 1. caymanchem.com [caymanchem.com]
- 2. SARS-CoV-2 in vitro DYRK1A inhibition assays [bio-protocol.org]
- 3. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
How to minimize Dyrk1A-IN-2 off-target effects on GSK3B and CDK
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Dyrk1A-IN-2 on GSK3B and CDK.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of Dyrk1A inhibitors on GSK3B and CDK?
Many kinase inhibitors can exhibit off-target activity due to the highly conserved nature of the ATP-binding site across the human kinome.[1] For inhibitors targeting the CMGC kinase family, which includes DYRK1A, off-target inhibition of other family members like Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 Beta (GSK3B) is a common challenge.[2][3] Some DYRK1A inhibitors have originated from GSK3B and CDK inhibitor programs, highlighting the structural similarities that can lead to cross-reactivity.[2] This lack of selectivity can complicate experimental design and the interpretation of results.[4]
Q2: Why is it crucial to minimize these off-target effects in my experiments?
Minimizing off-target effects is essential for several reasons:
-
Data Integrity: Off-target inhibition can lead to misleading results, where the observed phenotype is incorrectly attributed solely to the inhibition of DYRK1A.
-
Toxicity: Unintended inhibition of kinases like GSK3B and CDK, which are crucial for various cellular processes including cell cycle regulation, can lead to cellular toxicity.[5]
-
Therapeutic Potential: For drug development, high selectivity is critical to reduce the likelihood of side effects in a clinical setting.[6][7]
Q3: What are the general strategies to enhance the selectivity of kinase inhibitors?
Several strategies can be employed to improve the selectivity of kinase inhibitors:
-
Chemical Modification: Modifying the inhibitor's chemical structure can enhance its specificity. For instance, the addition of a methyl group has been shown to reduce the inhibitory activity of a pyrazolo[1,5-b]pyridazine series against GSK3β and CDK2 by two log units while maintaining high affinity for DYRK1A.[2]
-
Dose Optimization: Using the lowest effective concentration of the inhibitor can help minimize off-target effects. This requires careful dose-response studies.
-
Genetic Approaches: Using genetic techniques like shRNA or CRISPR to specifically reduce DYRK1A expression can serve as an orthogonal method to validate the pharmacological findings and confirm that the observed phenotype is indeed due to DYRK1A inhibition.[8][9]
-
Computational Modeling: In silico methods such as molecular docking and pharmacophore modeling can help in designing more selective inhibitors by identifying unique features of the target kinase's active site.[10]
Q4: How can I experimentally confirm the off-target effects of this compound in my cellular model?
To validate off-target effects, you can perform the following experiments:
-
Kinome-wide Profiling: Test the inhibitor against a large panel of kinases to determine its selectivity profile.[11][12] This provides a comprehensive view of its on- and off-target activities.
-
Western Blot Analysis: Assess the phosphorylation status of known downstream substrates of DYRK1A, GSK3B, and CDK. A selective DYRK1A inhibitor should primarily affect the phosphorylation of DYRK1A substrates.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context. Changes in the thermal stability of GSK3B and CDK in the presence of this compound would indicate direct binding.
-
Rescue Experiments: If this compound induces a phenotype, try to rescue it by overexpressing a drug-resistant mutant of DYRK1A, but not of GSK3B or CDK.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent downstream signaling effects. | Off-target inhibition of GSK3B or CDK is confounding the results. GSK3B and DYRK1A can have overlapping substrates and regulatory pathways.[13][14] | 1. Perform a dose-response experiment: Determine the IC50 for DYRK1A inhibition and the concentrations at which off-target effects on GSK3B and CDK signaling appear. Use the lowest concentration that gives the desired on-target effect. 2. Use orthogonal validation: Confirm your findings using a more selective DYRK1A inhibitor or a genetic approach like siRNA/shRNA knockdown of DYRK1A.[8][9] 3. Monitor specific phosphorylation events: Use phospho-specific antibodies to separately monitor the phosphorylation of substrates specific to DYRK1A, GSK3B, and CDK. |
| High cellular toxicity observed at the intended effective concentration. | The observed toxicity may be due to the inhibition of essential kinases like CDK, which are critical for cell cycle progression. | 1. Titrate the inhibitor concentration: Lower the concentration of this compound to a level that maintains DYRK1A inhibition but minimizes toxicity. 2. Reduce incubation time: A shorter exposure to the inhibitor might be sufficient to observe the desired effect on DYRK1A without causing significant cell death. 3. Compare with other DYRK1A inhibitors: Test other DYRK1A inhibitors with different selectivity profiles to see if the toxicity is specific to this compound's off-target profile.[15] |
| Difficulty in distinguishing between on-target and off-target phenotypes. | DYRK1A, GSK3B, and CDK are all involved in complex and interconnected signaling pathways, such as those regulating cell proliferation and apoptosis.[5] | 1. Use specific inhibitors for off-targets: In combination with this compound, use highly selective inhibitors for GSK3B and CDK to dissect the contribution of each kinase to the observed phenotype. 2. Analyze multiple downstream markers: Instead of relying on a single readout, measure several distinct downstream effects of each kinase. 3. Consult kinome profiling data: If available, analyze broad kinase profiling data to anticipate potential off-target effects and design experiments accordingly.[11] |
Quantitative Data Summary
The following table presents example IC50 values for different kinase inhibitors, illustrating how selectivity is determined. Note that data for "this compound" is hypothetical and used for illustrative purposes. Researchers should determine the specific values for their batch of inhibitor.
| Inhibitor | DYRK1A IC50 (nM) | GSK3B IC50 (nM) | CDK2 IC50 (nM) | Selectivity (GSK3B/DYRK1A) | Selectivity (CDK2/DYRK1A) |
| This compound (Hypothetical) | 50 | 500 | 1000 | 10-fold | 20-fold |
| Harmine | 32 | >10,000 | >10,000 | >312-fold | >312-fold |
| Leucettine L41 | 40 | >10,000 | 80 | >250-fold | 2-fold |
| EHT 5372 | 13 | 1,200 | 2,300 | 92-fold | 177-fold |
Data for Harmine, Leucettine L41, and EHT 5372 are compiled from various sources for illustrative purposes and may vary between studies.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol is for determining the potency and selectivity of this compound against DYRK1A, GSK3B, and CDK2.
Materials:
-
Recombinant human DYRK1A, GSK3B, and CDK2/cyclin A enzymes.
-
Specific peptide substrates for each kinase.
-
ATP (at Km concentration for each kinase).
-
This compound (serial dilutions).
-
Kinase buffer.
-
ADP-Glo™ Kinase Assay kit or similar.
-
384-well plates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Western Blot for Cellular Target Engagement
This protocol assesses the in-cell activity of this compound by measuring the phosphorylation of downstream targets.
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Tau (Thr212) (for DYRK1A), anti-phospho-GS (Ser641) (for GSK3B), anti-phospho-Rb (Ser780) (for CDK2), and corresponding total protein antibodies.
-
Secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescence substrate.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway Diagram
References
- 1. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Global phosphoproteomics reveals DYRK1A regulates CDK1 activity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Dyrk1A with AAVshRNA Attenuates Motor Alterations in TgDyrk1A, a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 14. Phosphorylation and inactivation of glycogen synthase kinase 3β (GSK3β) by dual-specificity tyrosine phosphorylation-regulated kinase 1A (Dyrk1A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting trisomic treatments: optimizing Dyrk1a inhibition to improve Down syndrome deficits - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dyrk1A-IN-2 concentration for maximum efficacy and minimal toxicity
Technical Support Center: Optimizing Dyrk1A Inhibitor Concentration
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dyrk1A inhibitors?
Dyrk1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) is a serine/threonine kinase that also autophosphorylates on a tyrosine residue in its activation loop, which is essential for its activity.[1][2][3] Dyrk1A inhibitors typically act as ATP-competitive antagonists, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.
Q2: What are the key signaling pathways regulated by Dyrk1A?
Dyrk1A is a pleiotropic kinase involved in numerous cellular processes.[4] Key pathways and substrates modulated by Dyrk1A include:
-
Cell Cycle Control: Dyrk1A can promote G0/G1 arrest by phosphorylating and inducing the degradation of Cyclin D1, while stabilizing p27Kip1.[4][5]
-
NFAT Signaling: Dyrk1A phosphorylates Nuclear Factor of Activated T-cells (NFAT) transcription factors, promoting their nuclear export and thereby inhibiting their transcriptional activity.[6][7]
-
STAT Signaling: Dyrk1A can phosphorylate STAT3 at Ser727, which is crucial for its activity and has implications for astrogliogenesis and cancer.[6][8]
-
Apoptosis: Dyrk1A can phosphorylate Caspase 9, inhibiting its pro-apoptotic function.[3]
-
Neurodevelopment and Neurodegeneration: Dyrk1A is implicated in brain development and its overexpression is linked to Down syndrome.[4][9][10][11] It also phosphorylates proteins like Tau and APP, which are involved in Alzheimer's disease.
-
Receptor Tyrosine Kinase (RTK) Signaling: Dyrk1A can regulate the stability and signaling of RTKs like EGFR and c-MET.[4][6]
Q3: How should I prepare and store a Dyrk1A inhibitor?
For most small molecule inhibitors, including those targeting Dyrk1A, the following general guidelines apply:
-
Solubilization: Initially, dissolve the compound in a non-aqueous solvent such as DMSO to create a high-concentration stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw an aliquot and prepare the final working concentrations by diluting the stock solution in your cell culture medium or assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What is a recommended starting concentration for in vitro experiments?
The optimal concentration will vary depending on the specific inhibitor, cell type, and experimental endpoint. A good starting point is to perform a dose-response curve.
-
Initial Range: Begin with a broad range of concentrations, for example, from 10 nM to 10 µM.
-
IC50 Values: Refer to published IC50 values for similar Dyrk1A inhibitors as a guide (see Table 1). Your initial concentration range should bracket the reported IC50.
-
Cellular Assays: For cell-based assays, you may need higher concentrations than in biochemical assays to account for cell permeability and target engagement.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of Dyrk1A activity | Compound inactivity: The inhibitor may have degraded due to improper storage or handling. | Use a fresh aliquot of the inhibitor. Verify the compound's identity and purity if possible. |
| Incorrect concentration: The concentration used may be too low to achieve significant inhibition. | Perform a dose-response experiment to determine the optimal concentration. | |
| Assay conditions: The assay conditions (e.g., ATP concentration, substrate concentration) may not be optimal. | Optimize assay conditions. For ATP-competitive inhibitors, a higher ATP concentration will require a higher inhibitor concentration. | |
| High cytotoxicity observed | Off-target effects: The inhibitor may be affecting other kinases or cellular processes, leading to toxicity.[12] | Lower the inhibitor concentration. Test for off-target effects on other known kinases. Reduce the treatment duration. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). | |
| Compound precipitation in media | Low solubility: The inhibitor may have poor solubility in aqueous solutions. | Ensure the stock solution is fully dissolved before preparing working dilutions. Avoid high final concentrations. If precipitation persists, consider using a different solvent or a formulation with solubilizing agents. |
Quantitative Data
Table 1: IC50 Values of Selected Dyrk1A Inhibitors
| Inhibitor | Dyrk1A IC50 | Other Kinases (IC50) | Reference |
| Harmine | Potent inhibitor | MAO-A inhibitor | [12] |
| CX-4945 | Potent inhibitor | CK2 inhibitor | [12] |
| L41 | 40 nM (in U251 cells) | Not specified | [6] |
| Compound 5 | 1.51 µM | Not specified | [13] |
| Compound 62 | 0.028 µM | Not specified | [14] |
| 6b | Selective for Dyrk1A | GSK3β and CDK inhibitor (parent compound) | [15] |
Experimental Protocols
Protocol: In Vitro Dyrk1A Kinase Assay
This protocol provides a general framework for measuring the inhibitory activity of a compound against Dyrk1A in a biochemical assay.
-
Prepare Reagents:
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
Recombinant Dyrk1A enzyme.
-
Dyrk1A substrate (e.g., a peptide with the consensus phosphorylation sequence RPx(S/T)P).[11]
-
ATP solution.
-
Test inhibitor (dissolved in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
-
Assay Procedure:
-
Prepare a serial dilution of the test inhibitor in kinase buffer. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Add 5 µL of the diluted inhibitor or control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the Dyrk1A enzyme and substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km for Dyrk1A.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other measurements.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Key signaling pathways regulated by Dyrk1A phosphorylation.
Caption: General workflow for a cell-based Dyrk1A inhibitor assay.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. Intracellular Distribution of Differentially Phosphorylated Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual specificity kinase, DYRK1A, as a potential therapeutic target for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. DYRK1A - Wikipedia [en.wikipedia.org]
- 10. Overexpression of Dyrk1A Is Implicated in Several Cognitive, Electrophysiological and Neuromorphological Alterations Found in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent small molecule inhibitors of DYRK1A by structure-based virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Dyrk1A-IN-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Dyrk1A-IN-2, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A).
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide answers to common questions and solutions to problems that may arise during your experiments.
Inhibitor Handling and Storage
Q1: How should I properly store and handle this compound to ensure its stability and activity?
A1: this compound, like many small molecule inhibitors, is sensitive to environmental conditions. For optimal stability, it should be stored as a powder at -20°C. For short-term use, a stock solution can be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, allow the stock solution to thaw completely and equilibrate to room temperature before dilution in your experimental media.
Experimental Design & Controls
Q2: What are the essential controls to include in my this compound experiments?
A2: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.
-
Untreated Control: This sample of cells is not exposed to either the inhibitor or the vehicle and represents the baseline cellular response.
-
Positive Control (if available): If you are studying a known downstream effect of Dyrk1A inhibition, a positive control compound known to elicit the same effect can help validate your assay.
-
Dose-Response Curve: To determine the optimal concentration of this compound for your specific cell type and assay, it is recommended to perform a dose-response experiment.
Inconsistent Cell Viability/Cytotoxicity Assay Results
Q3: My cell viability assay results with this compound are highly variable between wells and experiments. What could be the cause?
A3: Inconsistent results in cell viability assays (e.g., MTT, XTT) can stem from several factors.[1][2][3] Here are some common causes and solutions:
| Potential Cause | Troubleshooting Suggestion |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting into wells. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media. |
| Inconsistent Inhibitor Concentration | Prepare a fresh dilution of this compound from your stock solution for each experiment. Ensure thorough mixing when diluting the inhibitor in the culture medium. |
| Cell Contamination | Regularly check your cell cultures for any signs of bacterial or fungal contamination, which can affect metabolic assays. |
| Variations in Incubation Time | Adhere to a consistent incubation time with the inhibitor and with the viability reagent across all experiments. |
| Pipetting Errors | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate volumes. |
Western Blotting Issues
Q4: I am not observing the expected decrease in the phosphorylation of a known Dyrk1A substrate after treating cells with this compound. What should I check?
A4: This is a common issue when working with kinase inhibitors. Here’s a troubleshooting guide for your western blot experiments:[4][5][6][7]
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting Dyrk1A in your specific cell line. |
| Low Abundance of Target Protein | Ensure you are loading a sufficient amount of total protein per well. You may need to enrich your sample for the protein of interest through immunoprecipitation. |
| Poor Antibody Quality | Verify the specificity of your primary antibody. Use a positive control lysate from cells known to express the phosphorylated target. |
| Inefficient Protein Transfer | Check your transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Sample Degradation | Always use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice during preparation. |
Q5: I am seeing non-specific bands or high background on my western blot. How can I improve the quality of my blot?
A5: High background and non-specific bands can obscure your results. Consider the following to improve your western blot quality:[4][5][7]
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes signal and minimizes background. |
| Insufficient Washing | Increase the number and duration of your wash steps after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers for each experiment. Filter your buffers to remove any precipitates. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as a measure of cell viability.[1][3]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading: Gently mix the plate and incubate in the dark for 2-4 hours at room temperature to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Phosphorylated Substrates
This protocol outlines the general steps for detecting changes in protein phosphorylation following treatment with this compound.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the phosphorylated form of the Dyrk1A substrate) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein like GAPDH or β-actin.
Visual Guides
References
- 1. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Addressing Dyrk1A-IN-2 Cytotoxicity in Long-Term Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting cytotoxicity when using the DYRK1A inhibitor, Dyrk1A-IN-2, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is DYRK1A and why is it a therapeutic target?
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase involved in a wide range of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2][3][4] Its gene is located on chromosome 21, and its overexpression is linked to cognitive deficits in Down syndrome and pathology in Alzheimer's disease.[4][5][6] DYRK1A can influence cell proliferation by phosphorylating key regulatory proteins like cyclin D1 and transcription factors of the NFAT family, often promoting cell cycle exit.[5][6][7][8] Because of its roles in these critical pathways, DYRK1A is a target for therapeutic intervention in neurodegenerative diseases, certain cancers, and for promoting pancreatic β-cell regeneration.[3][9]
Q2: What is the mechanism of action for this compound?
This compound is a potent inhibitor of DYRK1A with a reported EC50 of 37 nM.[10][11] Like many kinase inhibitors, it likely functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain to prevent the phosphorylation of its substrates.[12] By blocking DYRK1A's activity, this compound can modulate downstream signaling pathways, which is the basis for its therapeutic potential but also a potential source of on-target cytotoxicity if not carefully managed.
Q3: Why am I observing cytotoxicity with this compound in my cell cultures?
Cytotoxicity from kinase inhibitors like this compound can stem from several factors:
-
On-Target Effects: DYRK1A is a crucial regulator of the cell cycle.[2][8] Its inhibition can lead to a cytostatic effect (inhibition of proliferation) or, in some contexts, apoptosis (programmed cell death), especially in cells that rely on DYRK1A signaling for survival.[3] This is often the desired anti-cancer effect but can be problematic in other applications.
-
Off-Target Effects: While this compound is potent, like many small molecules, it may inhibit other kinases or proteins at higher concentrations, leading to unintended toxic effects.[13] For example, the well-studied DYRK1A inhibitor Harmine also inhibits DYRK1B, DYRK2, CLK1, and MAO-A, which contributes to its broader biological and toxicological profile.[12][13][14]
-
Concentration and Duration: Cytotoxicity is often dose- and time-dependent. Concentrations that are well-tolerated in short-term assays (e.g., 24-48 hours) may become toxic over longer periods due to cumulative stress on the cells.
-
Cell Line Sensitivity: Different cell types have varying dependencies on the signaling pathways modulated by DYRK1A, leading to different sensitivities to its inhibition.
Q4: What is the difference between a cytotoxic and a cytostatic effect?
A cytotoxic effect causes cell death, which can be observed as a decrease in the absolute number of viable cells over time. A cytostatic effect inhibits cell proliferation without necessarily killing the cells. In this case, the cell number may remain stable or increase much slower than in untreated control cultures. Because DYRK1A inhibition can arrest the cell cycle, observing a cytostatic effect is common and may be the intended outcome of the experiment.[3] It is crucial to distinguish between these two outcomes using appropriate assays.
Troubleshooting Guide
Problem: I'm observing significant cell death within 24-48 hours of adding this compound.
| Potential Cause | Recommended Action |
| Concentration is too high. | The effective concentration can vary significantly between cell lines. Perform a dose-response curve (e.g., from 1 nM to 30 µM) to determine the IC50 (half-maximal inhibitory concentration for viability) in your specific cell line. For long-term studies, start with concentrations at or below the IC50. |
| Solvent Toxicity. | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤0.1%). |
| Compound Instability. | The inhibitor may be unstable in culture medium over time. Prepare fresh stock solutions and dilute into the medium immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. |
| Cell Culture Conditions. | Poor cell health due to other factors (e.g., contamination, high passage number, improper CO2 levels) can increase sensitivity to drug treatment. Always use healthy, low-passage cells and rule out contamination. |
Problem: My cells stop proliferating but do not die. Is this normal?
This is often an expected on-target effect. DYRK1A is a negative regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[2][8]
| How to Confirm | Recommended Action |
| Confirm Cell Cycle Arrest. | Perform cell cycle analysis using flow cytometry after propidium iodide (PI) staining. Look for an accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1). |
| Assess Long-Term Viability. | Continue the culture for a longer duration (e.g., 7-14 days) with regular media changes containing fresh inhibitor. Monitor cell morphology and viability to ensure the cytostatic effect does not eventually lead to cell death. |
Problem: Cytotoxicity appears only after several days of continuous treatment.
| Potential Cause | Recommended Action |
| Cumulative Toxicity. | Continuous inhibition of a key kinase, even at a low dose, can disrupt cellular homeostasis over time, eventually leading to cell death. |
| Compound Degradation. | The inhibitor might degrade into a more toxic byproduct in the culture medium over time. |
| Nutrient Depletion. | Slower-growing, drug-treated cells may be more susceptible to nutrient depletion or waste accumulation in the medium. |
| Recommended Solution: | Implement a schedule of regular media changes. For example, replace 50% of the medium with fresh medium containing the inhibitor every 2-3 days. This replenishes nutrients, removes waste, and ensures a stable concentration of the active compound. |
Quantitative Data Summary
While specific cytotoxicity data for this compound across multiple cell lines is not widely published, data from related DYRK1A inhibitors can provide a useful reference for designing experiments.
Table 1: Potency of Common DYRK1A Inhibitors
| Inhibitor | DYRK1A IC50/EC50 | Notes |
| This compound | 37 nM (EC50)[10][11] | Reported to have low cytotoxicity.[10][11] |
| Harmine | ~33-80 nM (IC50)[12][14] | Well-studied but has known off-targets (MAO-A, other kinases).[13][14] Can cause toxicity at doses >10 µM in some cell types.[9] |
| INDY | ~300 nM (IC50) | A synthetic benzothiazole derivative.[3] |
| EGCG | ~330 nM (IC50) | A natural polyphenol from green tea; a non-ATP-competitive inhibitor.[2][8] |
| Compound 11 | 0.4 nM (IC50)[15] | Highly potent; also inhibits DYRK1B.[15] |
Note: IC50/EC50 values are highly assay-dependent and should be determined empirically in your experimental system.
Visualized Workflows and Pathways
DYRK1A Signaling Pathways
Caption: Key signaling pathways regulated by DYRK1A.
Experimental Workflow for Long-Term Inhibition Studies
Caption: Workflow for long-term cell culture with this compound.
Cytotoxicity Troubleshooting Workflow
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. mdpi.com [mdpi.com]
- 7. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sapphire North America [sapphire-usa.com]
Technical Support Center: Assessing Blood-Brain Barrier Penetration of Dyrk1A-IN-2
Welcome to the technical support center for assessing the blood-brain barrier (BBB) penetration of Dyrk1A-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating BBB penetration studies for this compound?
A1: Before commencing experimental studies, it is crucial to evaluate the physicochemical properties of this compound. Properties such as lipophilicity (LogP), molecular weight, polar surface area (PSA), and solubility are key determinants of passive diffusion across the BBB. In silico models and initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening can provide valuable predictive data.[1]
Q2: What are the primary in vitro models recommended for assessing the BBB permeability of this compound?
A2: Several in vitro models can be employed, ranging in complexity and physiological relevance.[2][3]
-
Monolayer Cell Cultures: Utilizes immortalized brain endothelial cell lines like hCMEC/D3 or bEnd.3.[2][4] These are suitable for high-throughput screening of large compound libraries.[2]
-
Co-culture Models: Combine brain endothelial cells with other cells of the neurovascular unit, such as astrocytes and pericytes.[5] This enhances the barrier properties, providing a more physiologically relevant model.[3]
-
3D and Microfluidic Models (Organs-on-a-chip): These advanced models recapitulate the three-dimensional architecture and hemodynamic forces of the neurovascular unit, offering the highest physiological relevance.[6]
Q3: How can I validate the integrity of my in vitro BBB model?
A3: Validation of your in vitro BBB model is critical for reliable permeability data. Key validation methods include:
-
Transendothelial Electrical Resistance (TEER) Measurement: High TEER values indicate the formation of tight junctions, a hallmark of the BBB.[6][7]
-
Paracellular Permeability Assessment: Use of tracer molecules like sucrose or fluorescein isothiocyanate-dextran to confirm low permeability of the paracellular pathway.[2]
-
Expression of Tight Junction Proteins: Immunofluorescent staining for key tight junction proteins such as claudin-5, occludin, and ZO-1 confirms the molecular basis of barrier integrity.[2]
-
Efflux Transporter Functionality: Assess the activity of efflux transporters like P-glycoprotein (P-gp) using specific substrates and inhibitors.[2]
Q4: What in vivo models are suitable for confirming the BBB penetration of this compound?
A4: While in vitro models are excellent for initial screening, in vivo studies are the gold standard for confirming BBB penetration. Common in vivo models include rodent models (mice or rats).[8] Techniques such as microdialysis, cassette dosing, and brain tissue concentration measurements following systemic administration are used to quantify the extent of BBB penetration.
Troubleshooting Guides
Problem 1: Low or inconsistent TEER values in my in vitro BBB model.
| Possible Cause | Troubleshooting Step |
| Cell Culture Contamination | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
| Suboptimal Cell Seeding Density | Optimize the seeding density to ensure a confluent monolayer. |
| Poor Cell Viability | Assess cell viability using methods like Trypan Blue exclusion. Ensure proper handling and storage of cells. |
| Inadequate Culture Conditions | Optimize culture medium composition, serum concentration, and incubation conditions (37°C, 5% CO2).[9] |
| Incorrect Coating of Transwell Inserts | Ensure proper coating of inserts with extracellular matrix components like collagen or fibronectin to promote cell attachment and differentiation.[7] |
Problem 2: High variability in permeability coefficients (Papp) for this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent Monolayer Integrity | Monitor TEER values before and after the permeability assay to ensure barrier integrity is maintained throughout the experiment. |
| Issues with Compound Solubility or Stability | Verify the solubility and stability of this compound in the assay buffer. Poor solubility can lead to inaccurate concentration measurements. |
| Inaccurate Quantification Method | Validate the analytical method (e.g., LC-MS/MS) for accuracy, precision, and linearity in the relevant concentration range. |
| Efflux Transporter Activity | This compound may be a substrate for efflux transporters. Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. |
Problem 3: Discrepancy between in vitro and in vivo BBB penetration results.
| Possible Cause | Troubleshooting Step |
| Limitations of the in vitro Model | In vitro models may not fully recapitulate the complexity of the in vivo BBB, including metabolic activity and the influence of blood flow.[10] Consider using a more advanced in vitro model (e.g., co-culture or microfluidic). |
| Plasma Protein Binding | High plasma protein binding of this compound in vivo can limit the free fraction available to cross the BBB. Measure the plasma protein binding of your compound. |
| Rapid Metabolism | This compound may be rapidly metabolized in vivo, reducing its exposure to the BBB. Conduct pharmacokinetic studies to determine the metabolic stability. |
| Active Influx/Efflux in vivo | The in vivo environment may have active transport mechanisms not fully represented in the in vitro model. |
Data Presentation
Table 1: Physicochemical Properties of a Hypothetical Dyrk1A Inhibitor Series
| Compound | Molecular Weight ( g/mol ) | cLogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| Dyrk1A-IN-1 | 350.4 | 2.8 | 65.7 | 2 | 4 |
| This compound | 380.5 | 3.1 | 72.4 | 1 | 5 |
| Dyrk1A-IN-3 | 410.6 | 3.5 | 80.1 | 2 | 6 |
Table 2: In Vitro BBB Permeability Data for this compound in a Co-culture Model
| Parameter | Value | Units |
| TEER | 250 ± 25 | Ω·cm² |
| Papp (A-B) | 5.2 ± 0.8 | x 10⁻⁶ cm/s |
| Papp (B-A) | 15.6 ± 2.1 | x 10⁻⁶ cm/s |
| Efflux Ratio (Papp B-A / Papp A-B) | 3.0 | - |
Table 3: In Vivo Brain Penetration Data for this compound in a Rodent Model
| Parameter | Value | Units |
| Dose (IV) | 2 | mg/kg |
| Brain Concentration (Cbrain) at 1h | 85 | ng/g |
| Plasma Concentration (Cplasma) at 1h | 425 | ng/mL |
| Brain-to-Plasma Ratio (Kp) | 0.2 | - |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.15 | - |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Co-culture Model
-
Cell Culture:
-
Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell® insert coated with fibronectin.[7]
-
Culture human astrocytes on the basolateral side of the well.
-
Maintain the co-culture for 5-7 days to allow for the formation of a tight monolayer.
-
-
Barrier Integrity Measurement:
-
Measure the TEER daily using an EVOM™ voltohmmeter. The model is ready for the permeability assay when TEER values stabilize above 200 Ω·cm².[7]
-
-
Permeability Assay:
-
Wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound solution to the donor chamber (apical for A-B transport, basolateral for B-A transport).
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Quantification and Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Visualizations
Caption: Workflow for assessing the BBB penetration of this compound.
Caption: Simplified signaling pathway of Dyrk1A and its inhibition.
Caption: Troubleshooting logic for low TEER values in in vitro BBB models.
References
- 1. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medical.researchfloor.org [medical.researchfloor.org]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 7. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synvivobio.com [synvivobio.com]
- 10. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Dyrk1A-IN-2 off-target kinase profiling and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DYRK1A inhibitor, Dyrk1A-IN-2 (also known as Compound 63).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with an EC50 of 37 nM. It was developed through the optimization of a clinical-stage anti-cancer agent to enhance selectivity and reduce cytotoxicity, demonstrating high potency in promoting human β-cell replication.
Q2: What are the known off-targets for this compound?
A2: While this compound was designed for improved selectivity, comprehensive kinome-wide profiling data is essential to fully characterize its off-target interactions. Generally, inhibitors of DYRK1A may show cross-reactivity with other members of the CMGC kinase family, such as Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinases (CDKs). It is crucial to consult specific kinome scan data for this compound to understand its precise selectivity profile.
Q3: In which signaling pathways is DYRK1A involved?
A3: DYRK1A is a pleiotropic kinase involved in numerous cellular processes. Key signaling pathways include neurodevelopment, cell cycle regulation, and apoptosis. It exerts its effects by phosphorylating a variety of downstream targets, including transcription factors like NFAT (Nuclear Factor of Activated T-cells) and STAT3, as well as proteins involved in cell cycle progression and neuronal function.
Off-Target Kinase Profile
A comprehensive analysis of the off-target effects of this compound is critical for the accurate interpretation of experimental results. The following table summarizes the inhibitory activity of this compound against a panel of kinases. Note: This table is a template and should be populated with specific experimental data.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| DYRK1A | Data | 37 | CMGC |
| GSK3β | Data | Data | CMGC |
| CDK2 | Data | Data | CMGC |
| CLK1 | Data | Data | CMGC |
| DYRK1B | Data | Data | CMGC |
| Other Kinase 1 | Data | Data | Family |
| Other Kinase 2 | Data | Data | Family |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the in vitro potency of this compound against DYRK1A.
Materials:
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Recombinant DYRK1A enzyme
-
This compound (or other test compounds)
-
ATP
-
Peptide substrate (e.g., a synthetic peptide derived from a known DYRK1A substrate)
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ADP-Glo™ Kinase Assay Kit (Promega)
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Assay plates (e.g., 384-well, low-volume, white plates)
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Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
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Add 2.5 µL of the diluted this compound solution to the assay plate.
-
Add 2.5 µL of a solution containing the DYRK1A enzyme and the peptide substrate.
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Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Human β-Cell Replication Assay
This protocol is to assess the ability of this compound to induce the proliferation of human pancreatic β-cells.
Materials:
-
Human islets of Langerhans
-
Culture medium (e.g., CMRL-1066 supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine)
-
This compound (or other test compounds)
-
5-Ethynyl-2´-deoxyuridine (EdU)
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Fixation and permeabilization buffers
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Click-iT® EdU Alexa Fluor® imaging kit (or similar)
-
Primary antibodies: anti-insulin, anti-Ki67
-
Secondary antibodies conjugated to fluorescent dyes
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Islet Culture and Treatment:
-
Culture human islets in suspension for 24-48 hours.
-
Dispense islets into multi-well plates.
-
Treat the islets with this compound at various concentrations for 72-96 hours.
-
During the final 24 hours of treatment, add EdU to the culture medium to label replicating cells.
-
-
Cell Staining:
-
Fix the islets with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).
-
Perform the Click-iT® reaction to detect EdU incorporation.
-
Incubate with primary antibodies against insulin (to identify β-cells) and Ki67 (another proliferation marker).
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of insulin-positive cells that are also positive for EdU and/or Ki67.
-
Calculate the percentage of replicating β-cells for each treatment condition.
-
Signaling Pathway and Workflow Diagrams
Caption: Simplified DYRK1A signaling pathways.
Caption: Workflow for off-target kinase profiling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in biochemical assay results. | - Inaccurate pipetting.- Enzyme instability.- Reagent degradation. | - Use calibrated pipettes and proper technique.- Aliquot and store the enzyme at the recommended temperature; avoid repeated freeze-thaw cycles.- Prepare fresh reagents for each experiment. |
| No or low signal in the biochemical assay. | - Inactive enzyme.- Incorrect ATP concentration.- Problem with the detection reagent. | - Verify enzyme activity with a known potent inhibitor.- Ensure the ATP concentration is near the Km for the enzyme.- Check the expiration date and proper storage of the assay kit. |
| Low β-cell replication rate in control wells. | - Poor islet quality or viability.- Suboptimal culture conditions. | - Use islets with high viability and purity.- Optimize culture medium, serum concentration, and incubation time. |
| High background in cell-based imaging. | - Non-specific antibody binding.- Autofluorescence of islets. | - Include appropriate blocking steps.- Titrate primary and secondary antibody concentrations.- Use a spectral unmixing tool if available on the imaging system. |
| Unexpected off-target effects observed in cellular assays. | - The compound may have activity against other kinases in the cellular context. | - Cross-reference phenotypic observations with the kinome-wide selectivity data.- Use a more selective inhibitor as a control if available.- Consider RNAi-mediated knockdown of DYRK1A to confirm that the observed phenotype is on-target. |
Best practices for storing and handling Dyrk1A-IN-2
For researchers, scientists, and drug development professionals utilizing Dyrk1A-IN-2, this technical support center provides essential information on best practices for storage and handling, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] It exhibits its inhibitory effect with an EC50 of 37 nM.[1] DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, neuronal development, and cell cycle regulation.[2][3][4] By inhibiting DYRK1A, this compound can modulate these signaling pathways.
2. What are the recommended storage and handling conditions for this compound?
Proper storage and handling of this compound are critical for maintaining its stability and activity.
-
As a solid: Store the lyophilized powder at -20°C for up to one year. For long-term storage, -80°C is recommended. The product is typically shipped at room temperature, and short-term exposure to ambient temperatures should not affect its quality.[1]
-
In solution: Prepare stock solutions in a suitable solvent such as DMSO. Based on data for similar compounds from the same supplier, stock solutions of Dyrk1A inhibitors can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
3. How do I reconstitute this compound?
For in vitro experiments, this compound can be reconstituted in dimethyl sulfoxide (DMSO). Based on data for a similar compound, Dyrk1A-IN-4, a stock solution of up to 100 mg/mL in DMSO can be prepared.[7] To aid dissolution, sonication may be necessary. For cell-based assays, further dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. What are the known off-target effects of this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed. | Improper storage or handling leading to compound degradation. | Ensure the compound has been stored correctly as a solid and in solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Incorrect concentration used. | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Low cell permeability. | While not specifically documented for this compound, some inhibitors may have poor cell permeability. If possible, use a positive control inhibitor with known cell permeability. Consider using permeabilization agents for fixed-cell assays. | |
| Observed cellular toxicity. | High concentration of the inhibitor. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells.[11] |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO). | |
| Precipitation of the compound in cell culture medium. | Poor solubility of the compound in aqueous solutions. | Ensure the final concentration of the inhibitor does not exceed its solubility limit in the culture medium. When diluting the DMSO stock, add it to the medium slowly while vortexing. For in vivo studies, consider using a formulation with co-solvents as described in the "Experimental Protocols" section. |
| Variability between experiments. | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Cell line passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | DYRK1A | [1] |
| EC50 | 37 nM | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H34N6O3 | [1] |
| Molecular Weight | 490.60 g/mol | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
If necessary, gently warm the vial and/or use an ultrasonic bath to ensure complete dissolution.[7]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6][7]
2. General Protocol for Cell-Based Assays
-
Culture your cells of interest to the desired confluency in the appropriate growth medium.
-
Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period. The optimal incubation time will depend on the specific assay and the cellular process being investigated.
-
Following incubation, proceed with the downstream analysis, such as western blotting for target phosphorylation, cell cycle analysis, or a proliferation assay.[12]
3. Western Blotting to Assess DYRK1A Inhibition
-
Treat cells with this compound as described in the general cell-based assay protocol.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known DYRK1A substrate (e.g., phospho-Tau (Thr212) or phospho-SF3B1 (Thr434)).[5] Also, probe for the total protein of the substrate as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the phosphorylated substrate signal in the this compound-treated samples compared to the vehicle control indicates successful inhibition of DYRK1A activity.
Visualizations
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing the effect of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DYRK1A - Wikipedia [en.wikipedia.org]
- 3. DYRK1A gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of DYRK1A Stimulates Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Dyrk1A-IN-2 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Dyrk1A-IN-2 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1] In cancer, DYRK1A has been shown to act as both an oncogene and a tumor suppressor depending on the cellular context.[2] It can influence key signaling pathways such as EGFR, c-MET, and STAT3, which are often dysregulated in cancer.[3] this compound exerts its effects by binding to the ATP-binding pocket of DYRK1A, thereby inhibiting its kinase activity and modulating downstream signaling pathways.[4]
Q2: We are observing a lack of response to this compound in our cancer cell line, even at high concentrations. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance to this compound can arise from several factors:
-
Low DYRK1A Expression: The target protein, DYRK1A, may be expressed at very low or undetectable levels in your cancer cell line.
-
Redundant Kinase Activity: Other kinases, such as DYRK1B, might compensate for the inhibition of DYRK1A, maintaining the phosphorylation of key substrates necessary for cell survival.
-
Alternative Survival Pathways: The cancer cells may rely on signaling pathways that are independent of DYRK1A for their proliferation and survival.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid efflux of this compound from the cells, preventing it from reaching its target.
Q3: Our cancer cells initially responded to this compound, but have now developed resistance. What are the possible mechanisms of acquired resistance?
Acquired resistance to kinase inhibitors is a common phenomenon in cancer therapy.[5][6] Potential mechanisms for acquired resistance to this compound include:
-
Gatekeeper Mutations: Mutations in the ATP-binding pocket of DYRK1A could prevent the binding of this compound, rendering the inhibitor ineffective.[7]
-
Upregulation of DYRK1A: The cancer cells may increase the expression of DYRK1A to overcome the inhibitory effect of the drug.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the block on the DYRK1A pathway. For instance, upregulation of receptor tyrosine kinases like EGFR or MET could reactivate downstream pathways such as PI3K/AKT.[3][7]
-
Increased Expression of Pro-survival Proteins: Overexpression of anti-apoptotic proteins like Mcl-1 has been linked to resistance to other targeted therapies and could be a mechanism of resistance to this compound.[4]
-
Phenotypic Changes: Cells may undergo epithelial-to-mesenchymal transition (EMT) or differentiate into a more resistant cell state.
Q4: How can we experimentally confirm if our cells have developed resistance to this compound?
To confirm resistance, you can perform the following experiments:
-
Dose-Response Curve Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell lines. A rightward shift in the dose-response curve and an increase in the IC50 value for the resistant cells would confirm resistance.
-
Western Blot Analysis: Compare the phosphorylation levels of known DYRK1A substrates (e.g., STAT3 at Ser727) in sensitive and resistant cells treated with this compound. Resistant cells may show sustained phosphorylation of these substrates despite treatment.
-
Colony Formation Assay: Assess the long-term proliferative capacity of the cells in the presence of this compound. Resistant cells will form more and larger colonies compared to sensitive cells.
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Resistance
If you have confirmed resistance to this compound, the following workflow can help you investigate the underlying mechanism.
Caption: Experimental workflow for investigating this compound resistance.
Guide 2: Overcoming Resistance Through Combination Therapy
Based on the potential resistance mechanisms, several combination strategies can be employed to overcome resistance to this compound.
| Potential Resistance Mechanism | Proposed Combination Strategy | Rationale | Supporting Evidence/Analogy |
| Activation of EGFR/MET signaling | This compound + EGFR inhibitor (e.g., AZD9291) or MET inhibitor | Dual blockade of DYRK1A and the bypass pathway can restore sensitivity. | Inhibition of DYRK1A has been shown to sensitize NSCLC cells to EGFR inhibitors.[3][8] |
| Upregulation of anti-apoptotic proteins (e.g., Mcl-1) | This compound + Bcl-2 family inhibitor (e.g., Venetoclax, ABT-737) | DYRK1A inhibition can reduce Mcl-1 levels, making cells more susceptible to apoptosis induced by Bcl-2 inhibitors. | DYRK1A suppression sensitizes NSCLC cells to Bcl-2 inhibitors by reducing Mcl-1 expression.[4] |
| Increased cell cycle progression | This compound + G1/S phase targeting chemotherapy (e.g., Topotecan, Cisplatin) | DYRK1A inhibition can cause accumulation of cells in the G1/S phase, potentiating the effects of drugs that target this phase. | DYRK1A inhibition promotes cancer cell response to G1/S targeting chemotherapy drugs.[9][10][11][12] |
| General increase in survival signaling | This compound + PI3K/AKT/mTOR pathway inhibitor | To block a common downstream survival pathway that may be activated as a bypass mechanism. | Reactivation of the PI3K-AKT pathway is a common resistance mechanism to kinase inhibitors.[7] |
Signaling Pathway Diagram
Caption: Simplified DYRK1A signaling pathway in cancer.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[13]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7][14]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][14]
-
Incubate for at least 4 hours at 37°C (or overnight for SDS-based solutions).[15]
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Plot the percentage of cell viability versus drug concentration and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing protein expression and phosphorylation status.
Materials:
-
Cell lysates
-
Protease and phosphatase inhibitor cocktails[10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DYRK1A, anti-p-STAT3, anti-STAT3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[8][10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for studying the interaction between DYRK1A and its potential binding partners.
Materials:
-
Cell lysates prepared in a non-denaturing lysis buffer[17]
-
Primary antibody against the "bait" protein (e.g., anti-DYRK1A)
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[17]
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.[18]
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "bait" and suspected "prey" proteins.
CRISPR-Cas9 Knockout Screen for Resistance Genes
This protocol provides a general workflow for identifying genes that confer resistance to this compound.[19][20][21]
Workflow:
-
Cell Line Preparation: Generate a stable Cas9-expressing cancer cell line.
-
Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a pooled genome-wide or kinome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.[9]
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Drug Treatment: Split the cell population into two groups: one treated with a lethal dose of this compound and a control group treated with vehicle.
-
Cell Expansion: Allow the cells to grow for several population doublings to allow for the enrichment of resistant clones.
-
Genomic DNA Extraction: Harvest the cells from both the treated and control populations and extract genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing.
-
Data Analysis: Compare the sgRNA abundance between the treated and control groups to identify sgRNAs that are significantly enriched in the this compound-treated population. The corresponding genes are candidate resistance genes.
Drug Synergy Analysis (Chou-Talalay Method)
This method is used to quantify the interaction between this compound and another drug.[22][23][24]
Procedure:
-
Determine the IC50 values for this compound and the second drug individually.
-
Design a matrix of combination concentrations, typically with a constant ratio of the two drugs centered around their IC50 values.
-
Perform a cell viability assay (e.g., MTT) for each drug alone and for the combinations.
-
Calculate the fraction of cells affected (Fa) for each concentration.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. DYRK1A inhibition suppresses STAT3/EGFR/Met signalling and sensitizes EGFR wild‐type NSCLC cells to AZD9291 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of DYRK1A in Cytarabine Resistance in Acute Myeloid Leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. origene.com [origene.com]
- 9. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 22. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 23. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to DYRK1A Inhibitors for In Vivo Efficacy: Harmine vs. Next-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of conditions, including neurodevelopmental disorders, certain cancers, and diabetes. As a proline/arginine-directed serine/threonine kinase, DYRK1A's role in cellular processes such as proliferation and neurogenesis has spurred the development of various inhibitors.[1] This guide provides a comparative analysis of the well-established inhibitor harmine against more recent, selective inhibitors, using Leucettinib-21 as a representative example, to inform the selection of compounds for in vivo research.
Quantitative Comparison of In Vivo Performance
The following table summarizes key in vivo data for harmine and Leucettinib-21, offering a side-by-side view of their efficacy and experimental parameters.
| Parameter | Harmine | Leucettinib-21 |
| Primary Target | DYRK1A | DYRK1A |
| Off-Targets | Monoamine Oxidase A (MAO-A), other kinases (e.g., CLK1, DYRK1B, DYRK2, PIM1) | Reduced off-target activity compared to harmine |
| Therapeutic Area (In Vivo) | Neurodevelopmental disorders, diabetes, cancer | Down syndrome-associated acute lymphoblastic leukemia (DS-ALL) |
| Animal Model | Tg(Dyrk1a)189N3Yah mice | DS-ALL Patient-Derived Xenograft (PDX) models (DS06, DS02) |
| Dosage | 10 mg/kg | Not specified in the provided search results |
| Administration Route | Intraperitoneal | Not specified in the provided search results |
| Observed In Vivo Efficacy | Decrease in homocysteine and ERK1/2 phosphorylation in the liver[2] | Decreased leukemia burden[3] |
| Reported Side Effects | Potential for hallucinogenic and parkinsonian-like effects at high doses due to MAO-A inhibition | No detectable toxicity in peripheral blood in the cited study[3] |
In Vivo Efficacy: A Detailed Comparison
Harmine: As a natural β-carboline alkaloid, harmine is a potent, ATP-competitive inhibitor of DYRK1A.[4] Its efficacy has been demonstrated in various in vivo models. For instance, in a transgenic mouse model overexpressing Dyrk1a, harmine administration led to a reduction in liver homocysteine and ERK1/2 phosphorylation.[2] Furthermore, harmine has been shown to promote beta-cell proliferation and improve glycemic control in models of diabetes. However, the clinical and broader research utility of harmine is limited by its lack of selectivity. It is a strong inhibitor of MAO-A, which can lead to neurotoxicity and behavioral side effects. Its inhibition of other kinases, such as CLK1, DYRK1B, and DYRK2, can also confound experimental results.[1]
Leucettinib-21: Representing a newer generation of DYRK1A inhibitors, Leucettinib-21 was developed to improve selectivity and reduce the off-target effects associated with compounds like harmine. In preclinical in vivo studies using patient-derived xenograft models of Down syndrome-associated acute lymphoblastic leukemia (DS-ALL), Leucettinib-21 demonstrated efficacy in reducing the leukemia burden.[3] Importantly, these studies reported no detectable toxicity in the peripheral blood, highlighting its improved safety profile compared to harmine.[3] While Leucettinib-21 has shown promise, further in vivo studies are needed to fully characterize its pharmacokinetic and pharmacodynamic properties across different therapeutic areas.
Experimental Protocols
Below are generalized methodologies for in vivo experiments with DYRK1A inhibitors, based on common practices in the field.
In Vivo Efficacy Study in a DS-ALL Patient-Derived Xenograft (PDX) Model (Leucettinib-21):
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are engrafted with human DS-ALL cells from patient samples.
-
Compound Administration: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are treated with Leucettinib-21 or a vehicle control. The specific dose and route of administration (e.g., oral gavage, intraperitoneal injection) are determined by prior pharmacokinetic studies.
-
Monitoring: Leukemia progression is monitored regularly using methods such as flow cytometry of peripheral blood to detect cancer cells.
-
Toxicity Assessment: Animal weight and general health are monitored throughout the study. Blood samples may be collected for complete blood counts and serum chemistry analysis to assess toxicity.[3]
In Vivo Efficacy Study in a Transgenic Mouse Model of Down Syndrome (Harmine):
-
Animal Model: Transgenic mice overexpressing the Dyrk1a gene, such as the Tg(Dyrk1a)189N3Yah model, are used.[2]
-
Compound Administration: Harmine is administered to the mice, typically via intraperitoneal injection, at a dose of 10 mg/kg.[2] A control group receives vehicle injections.
-
Behavioral Testing: Cognitive and motor functions can be assessed using standardized tests like the Morris water maze or rotarod test.
-
Biochemical Analysis: After a defined treatment period, tissues (e.g., brain, liver) are collected for biochemical analysis. This can include measuring the phosphorylation status of DYRK1A substrates like Tau or analyzing downstream signaling pathways (e.g., ERK phosphorylation) via Western blot or ELISA.[2]
-
Metabolic Studies: In diabetes models, blood glucose levels and insulin secretion are monitored.
Visualizing DYRK1A's Role and Inhibition Strategy
The following diagrams illustrate the signaling pathways involving DYRK1A and a typical workflow for evaluating its inhibitors in vivo.
Caption: DYRK1A signaling pathways in cellular processes.
Caption: Workflow for in vivo evaluation of DYRK1A inhibitors.
Conclusion
The choice between harmine and a newer-generation DYRK1A inhibitor like Leucettinib-21 for in vivo studies depends critically on the research question. Harmine, while effective and well-characterized, carries the significant caveat of off-target effects, particularly MAO-A inhibition, which can complicate the interpretation of results, especially in neurological studies. For research where target specificity is paramount and potential confounds from MAO-A inhibition are a concern, newer, more selective inhibitors are the superior choice. As the field moves towards clinical translation, the improved safety and selectivity profiles of compounds like Leucettinib-21 will be essential for therapeutic success. Researchers should carefully consider the trade-offs between the extensive historical data on harmine and the improved specificity of next-generation inhibitors when designing their in vivo experiments.
References
- 1. Recent research and development of DYRK1A inhibitors [ccspublishing.org.cn]
- 2. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of DYRK1A inhibitors in novel models of Down syndrome acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the selectivity profile of Dyrk1A-IN-2 to other DYRK1A inhibitors like INDY and Leucettine
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers. The development of potent and selective inhibitors is crucial for advancing our understanding of DYRK1A's role in these conditions and for developing novel therapeutic strategies. This guide provides a comparative overview of the selectivity profiles of three DYRK1A inhibitors: Dyrk1A-IN-2, INDY, and Leucettine L41, supported by experimental data and detailed methodologies.
While comprehensive public data for this compound is limited, this guide focuses on the well-characterized inhibitors INDY and Leucettine L41 to provide a robust comparison. The principles and methodologies discussed herein are applicable to the evaluation of any novel DYRK1A inhibitor, including this compound.
Data Presentation: Comparative Selectivity Profiles
The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and adverse effects in a clinical setting. The following table summarizes the available inhibitory activity data for INDY and Leucettine L41 against DYRK1A and a selection of other kinases.
| Kinase Target | INDY (IC50/Ki) | Leucettine L41 (IC50) |
| DYRK1A | 0.24 µM (IC50) , 0.18 µM (Ki) [1][2] | 10-60 nM [3] |
| DYRK1B | 0.23 µM[1] | 44 nM |
| DYRK2 | Inhibits[4] | 73 nM |
| DYRK3 | - | 320 nM |
| DYRK4 | - | 520 nM |
| CLK1 | Inhibits[4] | 71 nM |
| CLK4 | - | 64 nM |
| GSK-3α/β | - | 210-410 nM[3] |
| Cdc2-like kinases | Inhibits[4] | - |
Note: IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity or binding, respectively. A lower value indicates higher potency. The data is compiled from various sources and experimental conditions may differ.
Experimental Protocols: Determining Kinase Inhibitor Selectivity
The determination of a kinase inhibitor's selectivity profile is a critical step in its characterization. Various in vitro and cell-based assays are employed to assess the potency and specificity of these compounds.
In Vitro Kinase Assays
1. Radiometric Assays: This traditional method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.
-
Workflow:
-
The kinase, substrate, and inhibitor are incubated with radiolabeled ATP.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated ATP (e.g., via filter binding or gel electrophoresis).
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
IC50 values are determined by measuring the inhibitor's effect on kinase activity at various concentrations.
-
2. Fluorescence-Based Assays: These assays have largely replaced radiometric methods due to safety and disposal concerns. They rely on changes in fluorescence properties upon substrate phosphorylation.
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: It measures the binding and displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase. An antibody against a tag on the kinase is labeled with a europium (Eu) chelate (donor fluorophore), and the tracer is labeled with an Alexa Fluor 647 dye (acceptor fluorophore). When both are bound to the kinase, FRET occurs. An inhibitor competes with the tracer for binding to the kinase's ATP pocket, leading to a decrease in the FRET signal.
-
Workflow:
-
The kinase, Eu-labeled antibody, and inhibitor are incubated together.
-
The Alexa Fluor 647-labeled tracer is added.
-
After incubation, the TR-FRET signal is measured on a compatible plate reader.
-
-
-
Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific): This assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate to proteolytic cleavage.
-
Principle: A FRET-based peptide substrate is phosphorylated by the kinase. A site-specific protease is then added, which only cleaves the non-phosphorylated substrate, disrupting the FRET. The amount of phosphorylation is proportional to the FRET signal.
-
Workflow:
-
The kinase and inhibitor are incubated with the FRET peptide substrate and ATP.
-
A development reagent containing the protease is added.
-
The FRET signal is measured.
-
-
3. KinomeScan™ (DiscoverX): This is a high-throughput competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
-
Principle: The assay utilizes DNA-tagged kinases. An immobilized, active-site directed ligand captures the kinase. The test compound competes for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Workflow:
-
The DNA-tagged kinase is incubated with the test compound and the immobilized ligand.
-
After equilibration, the unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR.
-
The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding.
-
DYRK1A Signaling Pathway
DYRK1A is a pleiotropic kinase involved in multiple cellular processes, including cell proliferation, differentiation, and apoptosis. It exerts its effects by phosphorylating a diverse range of substrates, including transcription factors, signaling molecules, and cytoskeletal proteins. The diagram below illustrates some of the key signaling pathways regulated by DYRK1A.
Caption: Key signaling pathways regulated by DYRK1A.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for characterizing the selectivity of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor profiling.
Conclusion
The development of selective DYRK1A inhibitors is a promising avenue for therapeutic intervention in a variety of diseases. While INDY and Leucettine L41 are both potent inhibitors of DYRK1A, they exhibit different selectivity profiles. INDY also potently inhibits other DYRK family members and Cdc2-like kinases[4]. Leucettine L41, while showing a preference for DYRK1A, also has activity against other DYRKs, CLKs, and GSK-3β[3]. The lack of a comprehensive, publicly available kinome scan for "this compound" highlights the importance of thorough and standardized selectivity profiling for any new chemical probe or drug candidate. The experimental protocols and workflows outlined in this guide provide a framework for researchers to rigorously characterize the selectivity of novel DYRK1A inhibitors, which is essential for the confident interpretation of experimental results and the advancement of new therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Engagement of Dyrk1A Inhibitors: A Comparative Guide
A note on Dyrk1A-IN-2: Publicly available information on a specific inhibitor named "this compound" is limited. Therefore, this guide provides a comparative analysis of several well-characterized, commercially available Dyrk1A inhibitors to serve as a reference for researchers evaluating potential therapeutic candidates.
Dual-specificity tyrosine-regulated kinase 1A (Dyrk1A) is a crucial enzyme involved in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal development. Its dysregulation has been implicated in several diseases, making it an attractive target for drug development. Validating the on-target engagement of Dyrk1A inhibitors in a cellular context is a critical step in the drug discovery pipeline. This guide compares various Dyrk1A inhibitors and provides detailed protocols for key on-target validation assays.
Comparison of Dyrk1A Inhibitors
The following table summarizes the in vitro potency of several commonly used Dyrk1A inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Dyrk1A by 50%.
| Inhibitor | Type | Dyrk1A IC50 (nM) | Notes |
| Harmine | Natural Product (β-carboline alkaloid) | 33 - 80 | Also inhibits other kinases like MAO-A, which can lead to off-target effects.[1] |
| EHT 1610 | Synthetic | 0.36 | Potent inhibitor with demonstrated anti-leukemia effects. |
| GNF2133 | Synthetic | 6.2 | Orally active and selective inhibitor.[2] |
| Leucettine L41 | Synthetic (derived from marine sponge alkaloid) | Varies | Potent inhibitor of both DYRK and CLK family kinases.[1] |
| INDY | Synthetic (benzothiazole derivative) | 240 | ATP-competitive inhibitor.[2] |
| SM07883 | Synthetic | 1.6 | Orally bioavailable and BBB penetrant.[3][4] |
| ZDWX-25 | Synthetic (Harmine derivative) | 227.97 | Also inhibits GSK-3β.[3] |
Experimental Protocols for On-Target Validation
Confirming that a compound interacts with its intended target within the complex environment of a living cell is paramount. Several robust methods are available to validate the on-target engagement of Dyrk1A inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
Principle: The binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to a higher melting temperature. This change in thermal stability is then quantified.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Treat the cells with the Dyrk1A inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
After heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble Dyrk1A in each sample using a standard protein quantification method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Dyrk1A as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Dyrk1A protein and a cell-permeable fluorescent tracer that binds to the active site of the kinase. A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.[2][5]
Detailed Protocol:
-
Cell Preparation:
-
Compound and Tracer Addition:
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the wells.
-
Measure the donor (NanoLuc®) emission and the acceptor (tracer) emission using a plate reader capable of detecting BRET signals.[5]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the inhibitor concentration.
-
The IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, can be determined from the dose-response curve.
-
In-Cell Western Assay for Substrate Phosphorylation
This assay directly measures the functional consequence of Dyrk1A inhibition by quantifying the phosphorylation of a known downstream substrate in cells.
Principle: Inhibition of Dyrk1A activity will lead to a decrease in the phosphorylation of its substrates. This change in phosphorylation can be detected using phospho-specific antibodies in a plate-based immunocytochemistry format.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells that endogenously express Dyrk1A and a known substrate (e.g., Tau) into a 96-well plate.
-
Treat the cells with various concentrations of the Dyrk1A inhibitor or a vehicle control for an appropriate duration.
-
-
Cell Fixation and Permeabilization:
-
After treatment, fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for the phosphorylated form of the Dyrk1A substrate (e.g., anti-phospho-Tau).
-
As a normalization control, also stain for the total amount of the substrate protein using a separate primary antibody in parallel wells or by co-incubation if the antibodies are from different species.
-
Wash the cells and incubate with a species-specific secondary antibody conjugated to a fluorescent dye (e.g., an infrared dye for quantitative Western blotting systems).
-
-
Signal Detection and Analysis:
-
Scan the plate using an imaging system that can detect the fluorescent signal (e.g., a LI-COR Odyssey or a similar instrument).
-
Quantify the fluorescence intensity for both the phospho-specific and total protein signals in each well.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized phosphorylation level as a function of inhibitor concentration to determine the IC50 for the inhibition of substrate phosphorylation in cells.
-
Visualizations
Dyrk1A Signaling Pathway
Caption: A simplified diagram of the Dyrk1A signaling pathway.
Experimental Workflow for On-Target Engagement Validation
Caption: A generalized workflow for validating Dyrk1A on-target engagement in cells.
References
- 1. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoLuc®-DYRK1A Fusion Vector [promega.jp]
- 3. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Down syndrome-related protein kinase DYRK1A phosphorylates p27Kip1 and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Dyrk1A-IN-2 vs. siRNA Knockdown of DYRK1A: A Comparative Guide for Researchers
For researchers and drug development professionals, choosing the right tool to probe the function of a kinase like DYRK1A is critical. Both small molecule inhibitors and siRNA-mediated knockdown are powerful techniques, each with distinct advantages and disadvantages. This guide provides an objective comparison of a representative selective DYRK1A inhibitor, referred to here as Dyrk1A-IN-2, and siRNA-mediated knockdown of DYRK1A, supported by experimental data and detailed protocols.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. This guide will delve into the specifics of inhibiting DYRK1A function at the protein level with a selective inhibitor versus reducing its expression at the mRNA level using siRNA.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between a small molecule inhibitor like this compound and siRNA lies in their mechanism of action. This compound, as a representative highly selective inhibitor, directly targets the DYRK1A protein, typically by binding to its ATP-binding pocket and preventing the phosphorylation of its substrates. This leads to a rapid and often reversible inhibition of the kinase's enzymatic activity.
In contrast, siRNA (small interfering RNA) operates at the post-transcriptional level. These short, double-stranded RNA molecules are introduced into cells where they guide the RNA-induced silencing complex (RISC) to the DYRK1A messenger RNA (mRNA). This interaction leads to the cleavage and subsequent degradation of the DYRK1A mRNA, thereby preventing the synthesis of new DYRK1A protein. The effect of siRNA is therefore a reduction in the total amount of the target protein, which is a slower and less readily reversible process compared to small molecule inhibition.
Quantitative Comparison of Efficacy and Specificity
The choice between a small molecule inhibitor and siRNA often comes down to the desired experimental outcome, the required speed of action, and the importance of specificity. The following tables summarize key quantitative parameters for both approaches.
| Parameter | This compound (Representative Selective Inhibitor) | siRNA Knockdown of DYRK1A | References |
| Target | DYRK1A protein (enzymatic activity) | DYRK1A mRNA (leading to protein reduction) | [1] |
| Typical Concentration | 5 nM - 10 µM | 10 nM - 100 nM | [2][3] |
| Onset of Action | Minutes to hours | 24 - 72 hours | [1] |
| Duration of Effect | Dependent on compound half-life and clearance | Days (until new protein is synthesized) | [1] |
| Reversibility | Generally reversible upon washout | Not readily reversible | [1] |
Table 1: General Characteristics of this compound and siRNA Knockdown
| Parameter | This compound (Representative Selective Inhibitor) | siRNA Knockdown of DYRK1A | References |
| On-Target Efficacy | IC50 values typically in the low nanomolar range (e.g., 5 nM - 100 nM) | >70-90% reduction in mRNA/protein levels | [4][5] |
| Off-Target Effects | Can inhibit other kinases with similar ATP-binding sites (e.g., other DYRK family members, CLKs, GSK3β). Highly selective inhibitors have fewer off-targets. | Can downregulate unintended mRNAs with partial sequence complementarity ("seed region" off-targets). Can also induce an interferon response. | [6][7] |
| Specificity | Dependent on the chemical structure of the inhibitor. Can be highly selective. | Dependent on the siRNA sequence. Can be improved with chemical modifications and pooling of multiple siRNAs. | [7][8] |
Table 2: Efficacy and Specificity Comparison
Impact on Downstream Signaling Pathways
DYRK1A is a pleiotropic kinase that influences numerous signaling pathways. Both this compound and siRNA knockdown are expected to modulate these pathways, albeit with potentially different kinetics and magnitudes of effect.
Key signaling pathways affected by DYRK1A inhibition or knockdown include:
-
NFAT (Nuclear Factor of Activated T-cells) Signaling: DYRK1A phosphorylates NFAT, promoting its nuclear export and inactivation. Inhibition of DYRK1A leads to increased nuclear NFAT and subsequent gene transcription.[9]
-
Cell Cycle Regulation: DYRK1A can phosphorylate proteins involved in cell cycle progression, such as cyclin D1 and CDK4, often leading to a G1/S phase arrest.[10]
-
Tau Phosphorylation: DYRK1A is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[11]
-
MYC and ERK Signaling: In some contexts, DYRK1A inhibition can lead to increased MYC expression and ERK hyperphosphorylation.[12]
Caption: Key signaling pathways regulated by DYRK1A.
Experimental Workflow
A typical workflow for comparing the effects of this compound and siRNA knockdown of DYRK1A is outlined below.
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
1. Western Blot for DYRK1A and Phospho-Substrates
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against DYRK1A and phospho-substrates overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate.
2. RT-qPCR for DYRK1A mRNA Levels
-
RNA Extraction: Extract total RNA from treated cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for DYRK1A and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of DYRK1A mRNA using the ΔΔCt method.
3. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound or transfect with siRNA as required.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm.
4. In Vitro Kinase Assay (for this compound)
-
Reaction Setup: In a microplate, combine recombinant DYRK1A enzyme, a suitable substrate (e.g., a synthetic peptide), and varying concentrations of this compound in a kinase buffer.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for a defined period.
-
Detection: Stop the reaction and detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescence-based assay.
-
IC50 Calculation: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion: Making an Informed Choice
The decision to use a selective inhibitor like this compound or siRNA-mediated knockdown depends heavily on the specific research question.
-
Choose a selective inhibitor like this compound for:
-
Rapid and reversible inhibition of kinase activity.
-
Studying the direct consequences of enzymatic inhibition.
-
Pharmacological studies and potential therapeutic development.
-
-
Choose siRNA knockdown for:
-
Studying the long-term effects of protein depletion.
-
Investigating the role of the DYRK1A protein as a scaffold, independent of its kinase activity.
-
Validating the on-target effects of a small molecule inhibitor.
-
References
- 1. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. A library of siRNA duplexes targeting the phosphoinositide 3-kinase pathway: determinants of gene silencing for use in cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective DYRK1A Inhibitor for the Treatment of Neurodegenerative Diseases: Alzheimer, Parkinson, Huntington, and Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dyrk1A-IN-2 and EGCG in Preclinical Alzheimer's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic Dyrk1A inhibitor, Dyrk1A-IN-2, and the naturally occurring polyphenol, Epigallocatechin-3-gallate (EGCG), in the context of Alzheimer's disease (AD) models. This analysis is based on available preclinical data, highlighting their mechanisms of action, efficacy, and experimental protocols.
At a Glance: this compound vs. EGCG
| Feature | This compound (and similar synthetic inhibitors) | Epigallocatechin-3-gallate (EGCG) |
| Primary Mechanism | Potent and selective inhibition of DYRK1A kinase activity.[3] | Inhibition of DYRK1A, antioxidant, anti-inflammatory, and modulation of other signaling pathways.[4][5] |
| Effect on Tau | Reduces hyperphosphorylation of tau at various sites.[3][6] | Reduces tau hyperphosphorylation and can disrupt tau aggregates.[5] |
| Effect on Amyloid-β | Decreases amyloid-β (Aβ) production by modulating APP processing.[7] | Reduces Aβ levels and can remodel Aβ oligomers into less toxic forms. |
| Potency (DYRK1A Inhibition) | High potency with IC50 values in the nanomolar range for many synthetic inhibitors.[3] | Moderate potency with an IC50 in the sub-micromolar range.[1] |
| Selectivity | Generally high selectivity for DYRK1A over other kinases.[3] | Broader spectrum of activity, targeting multiple cellular pathways.[4] |
| Bioavailability | Can be optimized for improved pharmacokinetic properties, including blood-brain barrier penetration.[8] | Poor oral bioavailability and metabolic stability can limit its clinical utility.[4] |
Quantitative Data Comparison
The following tables summarize quantitative data from various preclinical studies on synthetic Dyrk1A inhibitors and EGCG. It is crucial to note that these results are from different studies and not from a direct comparative experiment.
In Vitro Efficacy
| Compound | Assay | Model | Key Findings | Reference |
| EHT 5372 (synthetic DYRK1A inhibitor) | DYRK1A Kinase Assay | Biochemical | IC50 = 0.22 nM | [3] |
| Tau Phosphorylation | Cellular (HEK293-Tau) | Dose-dependent reduction in Tau phosphorylation at multiple sites | [3] | |
| Aβ Production | Cellular (HEK293-APP) | Normalizes DYRK1A-stimulated Aβ production | [3] | |
| EGCG | DYRK1A Kinase Assay | Biochemical | IC50 = 330 nM | [1] |
| Tau Aggregation | In vitro | Disrupts pre-formed tau tangles | ||
| Aβ Production | Cellular (SweAPP N2a) | Significant reduction in Aβ1-40 and Aβ1-42 secretion |
In Vivo Efficacy
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| Generic Dyrk1A inhibitor | 3xTg-AD Mice | 8-week treatment | Reversed cognitive deficits; Reduced Aβ and tau pathology | [2] |
| DYR219 (synthetic DYRK1A inhibitor) | 3xTg-AD Mice | Not specified | Reduced insoluble p-tau (S396) and insoluble Aβ | [8] |
| EGCG | Tg APPsw Mice | 50 mg/kg/day in drinking water | Reduced Aβ deposition in the brain | |
| EGCG | TgDyrk1A Mice | Green tea diet | Improved brain structure, synaptic plasticity, and cognitive function | [1] |
Signaling Pathways and Mechanisms of Action
Experimental Workflows
Detailed Experimental Protocols
DYRK1A Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against DYRK1A.
-
Method: Recombinant human DYRK1A is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer. The test compound (this compound or EGCG) is added at various concentrations. The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). The reaction is then stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) or through radioisotope labeling. The IC50 value is calculated by fitting the dose-response curve.
Cellular Assays for Tau Phosphorylation and Aβ Production
-
Cell Lines: Human embryonic kidney (HEK293) cells or neuroblastoma cells (e.g., SH-SY5Y) stably overexpressing human Tau (for phosphorylation studies) or human amyloid precursor protein (APP) with familial AD mutations (for Aβ production studies).
-
Treatment: Cells are treated with varying concentrations of this compound or EGCG for a specified duration (e.g., 24-48 hours).
-
Analysis:
-
Tau Phosphorylation: Cell lysates are collected, and levels of total and phosphorylated Tau at specific epitopes (e.g., Thr212, Ser396) are measured by Western blotting using specific antibodies.
-
Aβ Production: The conditioned cell culture medium is collected, and the levels of secreted Aβ40 and Aβ42 are quantified using enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Studies in Alzheimer's Disease Mouse Models
-
Animal Models: Transgenic mouse models that develop age-dependent Aβ plaques and/or neurofibrillary tangles, such as the 3xTg-AD or APP/PS1 mice, are commonly used.[2]
-
Compound Administration: this compound or EGCG is administered to the mice over a chronic period (e.g., several weeks to months), typically via oral gavage, intraperitoneal injection, or as a supplement in their diet or drinking water.
-
Behavioral Testing: Cognitive function is assessed using standardized behavioral tests like the Morris water maze (for spatial learning and memory) or the novel object recognition test.
-
Post-mortem Analysis: Following the treatment period, the mice are euthanized, and their brains are collected. Brain tissue is analyzed for:
-
Aβ plaque load and soluble/insoluble Aβ levels using immunohistochemistry and ELISA.
-
Levels of total and phosphorylated Tau using Western blotting and immunohistochemistry.
-
Other markers of neuroinflammation and synaptic integrity.
-
Logical Relationship of Compound Action
Conclusion
Both synthetic Dyrk1A inhibitors, represented here by this compound and similar molecules, and the natural compound EGCG show significant promise in preclinical models of Alzheimer's disease. Synthetic inhibitors offer the advantages of high potency and selectivity for DYRK1A, which may lead to more targeted therapeutic effects and potentially fewer off-target side effects. In contrast, EGCG, while also inhibiting DYRK1A, possesses a broader range of neuroprotective activities, including antioxidant and anti-inflammatory properties. However, its development as a therapeutic is hampered by poor bioavailability.
The choice between pursuing a highly specific synthetic inhibitor versus a multi-target natural compound like EGCG depends on the desired therapeutic strategy. Further research, including direct head-to-head comparative studies, is necessary to fully elucidate the relative efficacy and therapeutic potential of these two approaches in the treatment of Alzheimer's disease.
References
- 1. Recent Advances in the Design, Synthesis, and Biological Evaluation of Selective DYRK1A Inhibitors: A New Avenue for a Disease Modifying Treatment of Alzheimer’s? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DYRK1A inhibitor slows amyloid β formation, undoes neurotoxicity | BioWorld [bioworld.com]
- 8. alzdiscovery.org [alzdiscovery.org]
Navigating the Kinase Landscape: A Comparative Guide to DYRK1A Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a comparative overview of the cross-reactivity of DYRK1A inhibitors with other members of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, specifically DYRK1B and DYRK2. While specific inhibitory data for Dyrk1A-IN-2 is not publicly available, this guide will utilize data from other well-characterized DYRK1A inhibitors to illustrate the importance of selectivity profiling and provide the necessary experimental frameworks for such an evaluation.
The DYRK family of kinases, comprising DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, are involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival.[1][2] Given their structural similarities, particularly within the ATP-binding pocket, achieving selective inhibition of a specific DYRK family member presents a significant challenge in drug discovery.[3] Off-target inhibition can lead to unforeseen cellular effects and potential toxicity, underscoring the need for rigorous selectivity assessment.
Comparative Inhibitor Selectivity Profile
To illustrate the varying selectivity of inhibitors against the DYRK family, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several publicly disclosed compounds. This data highlights the differential potency and selectivity that can be achieved.
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | DYRK2 IC50 (nM) | Reference |
| Harmine | 22 - 350 | >1000 | >1000 | [4] |
| ID-8 | 10 (approx.) | 10 (approx.) | >10000 | [5] |
| VER-239353 | 7 | 2.4 | >210 | |
| Compound 34 | 0.24 (Kd) | 0.05 (Kd) | >1000 (88% inhibition at 10nM) | [3] |
| CaNDY | 7.9 | 24.1 | Not specified | [1] |
Note: Data is compiled from various sources and experimental conditions may differ. Kd values represent binding affinity.
Key Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro kinase inhibition assays.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. Proximity of the Eu-donor and Alexa Fluor-acceptor results in a high FRET signal. A competitive inhibitor displaces the tracer, leading to a decrease in FRET.
-
Materials:
-
DYRK1A, DYRK1B, or DYRK2 enzyme
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate for another defined period.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
This classic method measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a substrate peptide by the kinase.
-
Principle: The kinase transfers the gamma-phosphate from [γ-33P]ATP to a specific substrate. The radiolabeled substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
-
Materials:
-
DYRK1A, DYRK1B, or DYRK2 enzyme
-
Specific substrate peptide (e.g., DYRKtide)
-
[γ-33P]ATP
-
Test inhibitor
-
Kinase reaction buffer
-
P81 phosphocellulose paper or similar filter membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Set up kinase reactions containing the enzyme, substrate peptide, kinase buffer, and test inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.
-
Stop the reaction by spotting the reaction mixture onto the filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Plot the remaining kinase activity against the inhibitor concentration to calculate the IC50 value.
-
ELISA-Based Kinase Assay
This non-radioactive method utilizes antibodies to detect the phosphorylated substrate.
-
Principle: A substrate is immobilized on an ELISA plate. The kinase phosphorylates the substrate in the presence of ATP. A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A colorimetric or chemiluminescent substrate is then added for detection.
-
Materials:
-
DYRK1A, DYRK1B, or DYRK2 enzyme
-
Substrate-coated ELISA plate
-
ATP
-
Test inhibitor
-
Phospho-specific primary antibody
-
Enzyme-conjugated secondary antibody
-
Detection substrate (e.g., TMB)
-
Stop solution
-
Plate reader
-
-
Procedure:
-
Add the kinase and test inhibitor at various concentrations to the substrate-coated wells.
-
Add ATP to start the kinase reaction and incubate.
-
Wash the wells to remove the kinase and inhibitor.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells and add the enzyme-conjugated secondary antibody.
-
Wash the wells and add the detection substrate.
-
Stop the reaction with a stop solution and measure the absorbance or luminescence.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Visualizing Cellular Pathways and Experimental Design
To further aid in the conceptualization of DYRK kinase function and inhibitor evaluation, the following diagrams have been generated.
Figure 1. Simplified overview of key cellular pathways regulated by DYRK1A.
Figure 2. A typical experimental workflow for assessing kinase inhibitor selectivity.
Conclusion
The development of selective DYRK1A inhibitors holds significant therapeutic promise for a range of diseases. However, the high degree of homology among DYRK family members necessitates a thorough evaluation of inhibitor cross-reactivity. While specific data for this compound is not currently in the public domain, the comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to assess its selectivity against DYRK1B and DYRK2. By employing these standardized methods, the scientific community can build a comprehensive understanding of the selectivity profiles of novel inhibitors, ultimately accelerating the development of safer and more effective targeted therapies.
References
- 1. Identification of a DYRK1A Inhibitor that Induces Degradation of the Target Kinase using Co-chaperone CDC37 fused with Luciferase nanoKAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting DYRK1A/B kinases to modulate p21‐cyclin D1‐p27 signalling and induce anti‐tumour activity in a model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dyrk1A-IN-2 Potency: A Comparative Guide to Non-Radioactive IC50 Determination
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dyrk1A-IN-2's potency against other inhibitors and details a non-radioactive kinase assay for in vitro validation.
This guide presents experimental data and protocols to facilitate the assessment of Dyrk1A inhibitors. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.
This compound Potency in Context: A Comparative Analysis
This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), a key enzyme implicated in neurological disorders and certain cancers.[1] To objectively evaluate its performance, the following table compares the reported IC50 values of this compound with a selection of other known Dyrk1A inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. In the case of this compound, the reported EC50 of 37 nM in a cell-based assay is a strong indicator of its inhibitory potential, comparable to in vitro IC50 values for the purpose of this comparison.[2]
| Inhibitor | IC50 (nM) | Notes |
| This compound | 37 (EC50) | Exhibits highly potent human β-cell replication-promoting activity.[2] |
| Harmine | 30 | A natural β-carboline alkaloid, also a potent monoamine oxidase (MAO) inhibitor. |
| EGCG (Epigallocatechin gallate) | 300 | A polyphenol found in green tea with relatively low potency. |
| INDY | 27.7 (for DYRK2), 69.2 (for DYRK1B) | A potent inhibitor of DYRK family kinases.[3] |
| Leucettine L41 | 15 | A marine sponge-derived alkaloid. |
| GNF4877 | ~5 | A highly potent inducer of human beta-cell proliferation.[4] |
| SM07883 | 1.6 | An orally bioavailable and BBB penetrant inhibitor.[5] |
| FRTX-02 | 2.9 | Also shows inhibitory activity toward other CMGC kinases.[5] |
| ZDWX-25 | 227.97 | A BBB permeable harmine derivative.[5] |
Non-Radioactive In Vitro Validation: The ADP-Glo™ Kinase Assay
To validate the IC50 of this compound or other inhibitors in the laboratory, a non-radioactive kinase assay is a safe and efficient alternative to traditional radioisotope methods. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to the amount of ADP generated and therefore reflects the kinase activity.
Experimental Protocol: ADP-Glo™ Dyrk1A Kinase Assay for IC50 Determination
This protocol outlines the steps for determining the IC50 value of an inhibitor against Dyrk1A using the ADP-Glo™ Kinase Assay.
Materials:
-
Dyrk1A enzyme
-
Dyrk1A substrate (e.g., a specific peptide)
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test inhibitors in the kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known Dyrk1A inhibitor).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the serially diluted inhibitor or control to each well.
-
Add 5 µL of a solution containing the Dyrk1A substrate and ATP to each well.
-
To initiate the kinase reaction, add 5 µL of the Dyrk1A enzyme solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the vehicle control as 100% kinase activity and a no-enzyme control as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Dyrk1A Signaling Pathway
Dyrk1A is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[6] It is involved in signaling pathways that regulate transcription and can modulate the activity of other important cellular regulators like the mTOR pathway.[4] Understanding the Dyrk1A signaling pathway is essential for elucidating the mechanism of action of its inhibitors.
References
- 1. DYRK1A - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Next-Generation DYRK1A Inhibitors Compared to First-Generation Compounds
A Comparative Guide for Researchers in Drug Development
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target for a range of diseases, including neurodevelopmental disorders like Down syndrome, Alzheimer's disease, and certain cancers. As research intensifies, a new generation of more selective and potent inhibitors is being developed. This guide provides an objective comparison of the therapeutic window of a promising next-generation inhibitor, the harmine analog 2-2c, with the well-characterized first-generation inhibitor, Harmine. The presented data and experimental protocols are intended to assist researchers in evaluating and selecting appropriate compounds for their studies.
Executive Summary
First-generation DYRK1A inhibitors, such as the natural alkaloid Harmine, have been instrumental in validating DYRK1A as a drug target. However, their clinical utility is often hampered by a narrow therapeutic window, primarily due to off-target effects. For instance, Harmine is a potent inhibitor of monoamine oxidase A (MAO-A), which can lead to significant neurological side effects.[1][2][3] The next-generation inhibitor, 2-2c, a harmine analog, demonstrates a significantly improved therapeutic profile. It retains potent DYRK1A inhibition while exhibiting enhanced selectivity and reduced cytotoxicity, offering a wider therapeutic margin.[4][5] This guide will delve into the quantitative differences in their efficacy and toxicity, provide detailed experimental methodologies for their evaluation, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Dyrk1A-IN-2 and Harmine
The following table summarizes the key quantitative data comparing the efficacy and toxicity of the next-generation DYRK1A inhibitor 2-2c and the first-generation inhibitor Harmine. The therapeutic index, a critical measure of a drug's safety margin, is calculated as the ratio of the toxic dose to the therapeutic dose. A higher therapeutic index indicates a wider margin of safety.
| Parameter | This compound (2-2c) | Harmine (First-Generation) | Reference(s) |
| Efficacy (IC50 for DYRK1A) | ~25 nM | 33-80 nM | [5] |
| In Vivo Toxicity (LD50 in mice) | Not explicitly determined, but no adverse effects observed at doses 30-fold higher than effective doses of harmine. | 26.9 mg/kg (intravenous) | [1][4][6][7] |
| Key Off-Target Activity | Significantly reduced off-target kinase activity compared to Harmine. | Potent inhibition of Monoamine Oxidase A (MAO-A). | [1][2][3][4] |
| Therapeutic Index (Qualitative) | High | Low |
Mandatory Visualization
Dyrk1A Signaling Pathway and Points of Inhibition
Caption: Dyrk1A signaling and inhibitor action.
Experimental Workflow for Therapeutic Window Evaluation
Caption: Workflow for inhibitor therapeutic window.
Experimental Protocols
DYRK1A Kinase Inhibition Assay (In Vitro)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate (a peptide substrate for DYRK1A)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound/2-2c, Harmine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing DYRK1A enzyme and DYRKtide substrate in the kinase assay buffer.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).
-
Initiate Reaction: Add 5 µL of the kinase reaction mixture to each well. Then, add 5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be close to its Km value for DYRK1A.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the inhibitors on a relevant cell line (e.g., HEK293T or a neuronal cell line).
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound/2-2c, Harmine) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 (50% cytotoxic concentration) value.
In Vivo Acute Toxicity Study
This protocol provides a general framework for assessing the acute toxicity of a compound in a mouse model to determine the LD50 (median lethal dose).
Materials:
-
Healthy adult mice (e.g., C57BL/6), of a single sex to reduce variability.
-
Test compounds (this compound/2-2c, Harmine) formulated in a suitable vehicle for administration (e.g., saline with a small percentage of DMSO and Tween-80).
-
Syringes and needles for administration (e.g., intravenous, intraperitoneal, or oral gavage).
-
Animal balance.
-
Observation cages.
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Dose Grouping: Divide the mice into several groups (e.g., 5-6 groups of 5-10 mice each), including a control group that receives only the vehicle. The other groups will receive geometrically increasing doses of the test compound. The dose range should be selected based on preliminary range-finding studies.
-
Compound Administration: Administer a single dose of the compound or vehicle to each mouse according to the assigned group. The route of administration should be relevant to the intended therapeutic use.
-
Observation: Observe the animals continuously for the first few hours after administration and then periodically (e.g., at 24, 48, and 72 hours, and then daily for up to 14 days). Record any signs of toxicity, such as changes in behavior (e.g., convulsions, tremors, ataxia), appearance, and body weight.[1][6][7] Record the number of mortalities in each group.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the Reed-Muench method.
Conclusion
The evaluation of the therapeutic window is a cornerstone of preclinical drug development. The data presented in this guide highlight the significant advantages of the next-generation DYRK1A inhibitor, 2-2c, over the first-generation compound, Harmine. The improved selectivity and reduced toxicity of 2-2c translate to a wider therapeutic window, suggesting a more favorable safety profile for potential clinical applications. The provided experimental protocols offer a standardized framework for researchers to independently verify these findings and to evaluate other novel DYRK1A inhibitors. The continued development of highly selective and potent DYRK1A inhibitors holds great promise for the treatment of a multitude of debilitating diseases.
References
- 1. Central inhibition prevents the in vivo acute toxicity of harmine in mice. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central inhibition prevents the in vivo acute toxicity of harmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dyrk1A-IN-2
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and effective disposal of the small molecule kinase inhibitor, Dyrk1A-IN-2. Adherence to these procedures is essential to minimize environmental impact and ensure a safe laboratory environment.
I. Understanding this compound: Properties and Safety Profile
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on similar compounds and general laboratory chemical safety provides a strong basis for establishing safe handling and disposal protocols. This compound is a small molecule inhibitor of the DYRK1A kinase. Like many kinase inhibitors, it is typically dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) for experimental use.
Quantitative Data Summary
| Property | Value/Information | Source/Notes |
| Molecular Formula | C₂₀H₁₉N₅O₂ | Inferred from chemical structure databases. |
| Molecular Weight | 361.40 g/mol | Inferred from chemical structure databases. |
| Appearance | Solid (likely crystalline powder) | Typical for small molecule inhibitors. |
| Solubility | Soluble in DMSO | A related compound, Dyrk1A-IN-4, is soluble in DMSO[1]. |
| Stability | Stable under recommended storage conditions. | General characteristic of similar compounds. |
| Hazard Classification | Not officially classified. Treat as hazardous chemical waste. | In the absence of an SDS, a conservative approach is required. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound, including unused compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired solid this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper should be collected in a designated hazardous waste bag.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) should be collected in a dedicated, leak-proof, and chemically resistant waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
2. Labeling of Waste Containers:
Proper labeling is crucial for identification and safe handling by waste management personnel. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The principal investigator's name and laboratory contact information
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended.
4. Arranging for Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous chemical waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
5. Decontamination of Work Areas:
-
After handling and disposal procedures, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hoods) with an appropriate cleaning agent.
-
Dispose of any cleaning materials (e.g., wipes) as contaminated solid waste.
III. Experimental Workflow and Disposal Logic
The following diagrams illustrate the recommended workflow for experiments involving this compound and the logical steps for its disposal.
IV. Institutional Compliance and Safety
It is imperative to recognize that the disposal of chemical waste is governed by local, state, and federal regulations. The procedures outlined in this document are based on general best practices. However, researchers must always consult and adhere to their own institution's specific chemical hygiene plan and waste disposal protocols. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on these matters.
By following these established procedures, you contribute to a culture of safety and environmental responsibility within the scientific community.
References
Personal protective equipment for handling Dyrk1A-IN-2
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for all procedures involving Dyrk1A-IN-2 to ensure the appropriate level of protection.[2] The minimum required PPE includes:
-
Body Protection: A lab coat must be worn to protect clothing and skin from potential splashes and spills. For tasks with a higher risk of contamination, chemically resistant coveralls are recommended.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] For procedures involving splash hazards, such as preparing solutions or working with larger quantities, chemical safety goggles and a face shield worn over the goggles are mandatory.[1][3]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3] If direct or prolonged contact is possible, double-gloving or using gloves with higher chemical resistance is advised. Gloves should be changed immediately if contaminated, and hands should be washed thoroughly.
-
Respiratory Protection: Work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder. If there is a risk of aerosol generation and engineering controls are not sufficient, a respirator may be necessary.
Operational and Handling Plan
2.1. Engineering Controls: All work involving this compound powder should be performed in a designated area within a certified chemical fume hood, glove box, or other contained ventilation equipment to minimize inhalation exposure.[4]
2.2. Safe Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not ingest or inhale the compound.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Prepare solutions in a fume hood to minimize exposure to vapors or aerosols.
-
Use the smallest amount of material necessary for the experiment.
-
Ensure all containers are clearly labeled.
2.3. Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Specific storage temperatures may vary, so always refer to the supplier's recommendations.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Quantitative Data
Specific toxicological data such as LD50 and occupational exposure limits for this compound are not publicly available. The table below summarizes the available physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂₇H₃₄N₆O₃ |
| Molecular Weight | 490.60 g/mol |
| CAS Number | 2459657-37-3 |
| Appearance | Solid |
| EC₅₀ for DYRK1A | 37 nM[1] |
Dyrk1A Signaling Pathway
The following diagram illustrates a simplified representation of the Dyrk1A signaling pathway, highlighting some of its key upstream regulators and downstream substrates. Dyrk1A plays a crucial role in various cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[2][5]
Caption: Simplified Dyrk1A signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. DYRK1A - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
